molecular formula C27H35NS B1167716 Paim I CAS No. 109456-51-1

Paim I

Cat. No.: B1167716
CAS No.: 109456-51-1
Attention: For research use only. Not for human or veterinary use.
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Description

Paim I, also known as this compound, is a useful research compound. Its molecular formula is C27H35NS. The purity is usually 95%.
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Properties

CAS No.

109456-51-1

Molecular Formula

C27H35NS

Synonyms

Paim I

Origin of Product

United States

Foundational & Exploratory

Paim I: A Technical Guide to its Mechanism of Action as an α-Amylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paim I is a proteinaceous α-amylase inhibitor originating from the bacterium Streptomyces corchorushii. This document provides a detailed overview of the current understanding of this compound's mechanism of action, collating available data on its molecular characteristics, inhibitory specificity, and the experimental methods used for its characterization. This compound acts as a specific inhibitor of certain animal pancreatic α-amylases, with a notable lack of activity against human pancreatic and salivary α-amylases. This specificity suggests a potential for this compound as a research tool and a starting point for the development of targeted α-amylase inhibitors. Due to the limited availability of primary literature in publicly accessible databases, specific quantitative inhibitory data such as IC50 and Ki values are not currently available. This guide, therefore, focuses on the established qualitative mechanism and provides a representative experimental protocol for the characterization of such inhibitors.

Core Mechanism of Action

This compound functions as a direct inhibitor of α-amylase, an enzyme responsible for the endohydrolysis of α-1,4-glucosidic linkages in starch and other related carbohydrates. As a proteinaceous inhibitor, its mechanism is predicated on binding to the α-amylase enzyme, thereby blocking its catalytic activity.

Key Features of this compound's Mechanism:

  • Direct Enzyme Binding: this compound physically interacts with the target α-amylase, sterically hindering the substrate's access to the enzyme's active site.

  • High Specificity: A defining characteristic of this compound is its selective inhibition of animal α-amylases. It has been shown to be effective against porcine, canine, bovine, and equine pancreatic α-amylases, but demonstrates no inhibitory activity against human salivary and pancreatic α-amylases[1]. This specificity is likely due to subtle differences in the amino acid composition and three-dimensional structure of the active sites of these enzymes.

  • Protein-Protein Interaction: The inhibitory action is a result of a specific protein-protein interaction between this compound and the target α-amylase. This interaction is governed by the primary and tertiary structures of both molecules.

Due to its mode of action as an extracellular enzyme inhibitor, this compound is not known to be involved in any intracellular signaling pathways.

Molecular and Physicochemical Properties

This compound is a single-chain polypeptide. Its primary structure and key properties are summarized in the table below.

PropertyValueReference
Source Organism Streptomyces corchorushii[1]
Molecular Weight 7415.3 Da (monoisotopic), 7420.2 Da (average)[1]
Amino Acid Composition 73 residues[1]
Disulfide Bonds 2 (Cys8-Cys24 and Cys42-Cys70)[2]
Target Enzymes Porcine, Canine, Bovine, Equine Pancreatic α-amylases[1]
Non-Target Enzymes Human Salivary and Pancreatic α-amylases[1]

Quantitative Inhibitory Data

Despite a thorough review of the available scientific literature, specific quantitative data on the inhibitory potency of this compound, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are not available in publicly accessible databases. The primary research articles containing this information could not be retrieved.

ParameterTarget EnzymeValue
IC50 Porcine Pancreatic α-amylaseNot available
Ki Porcine Pancreatic α-amylaseNot available

Experimental Protocols

The following is a detailed, representative protocol for the determination of α-amylase inhibition, based on the widely used dinitrosalicylic acid (DNSA) method. This method quantifies the reducing sugars produced from the enzymatic cleavage of starch.

Protocol: α-Amylase Inhibition Assay using the Dinitrosalicylic Acid (DNSA) Method

a) Reagents:

  • Phosphate Buffer: 20 mM sodium phosphate, pH 6.9, containing 6.7 mM sodium chloride.

  • α-Amylase Solution: Porcine pancreatic α-amylase (e.g., 0.5 mg/mL) dissolved in the phosphate buffer. Prepare fresh.

  • Starch Solution: 1% (w/v) soluble starch dissolved in phosphate buffer. Heat gently to dissolve completely.

  • This compound Solution: A stock solution of purified this compound of known concentration, diluted to various concentrations for the assay.

  • DNSA Reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water with gentle heating.

    • Slowly add 30 g of sodium potassium tartrate tetrahydrate.

    • Add 20 mL of 2 M sodium hydroxide.

    • Adjust the final volume to 100 mL with deionized water. Store in a dark bottle.

  • Maltose Standard Solutions: A series of maltose solutions of known concentrations (e.g., 0 to 10 µmoles/mL) for generating a standard curve.

b) Assay Procedure:

  • Reaction Setup: In separate test tubes, add 100 µL of this compound solution at different concentrations. For the control (100% enzyme activity), add 100 µL of phosphate buffer.

  • Pre-incubation: To each tube, add 200 µL of the α-amylase solution. Incubate the mixture at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding 100 µL of the 1% starch solution to each tube. Incubate at 37°C for a defined period (e.g., 5-15 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding 500 µL of the DNSA reagent to each tube. Place the tubes in a boiling water bath for 5 minutes.

  • Absorbance Measurement: Cool the tubes to room temperature and add 5 mL of deionized water to each. Measure the absorbance at 540 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve by reacting the maltose standard solutions with the DNSA reagent as described in step 4.

  • Calculation: Determine the amount of maltose produced in each reaction from the standard curve. The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizations

Diagram 1: Proposed Mechanism of this compound Action

PaimI_Mechanism cluster_pre Pre-inhibition cluster_inhibition Inhibition cluster_no_hydrolysis No Hydrolysis Amylase α-Amylase (e.g., Porcine) InhibitedComplex This compound-Amylase Complex (Inactive) Amylase->InhibitedComplex Binding Starch Starch Starch->InhibitedComplex Access Blocked PaimI This compound Inhibitor PaimI->InhibitedComplex NoProducts No Maltose Production InhibitedComplex->NoProducts Inhibition Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - this compound dilutions - α-Amylase solution - Starch solution - DNSA reagent start->reagents preincubation Pre-incubate this compound with α-Amylase (37°C, 20 min) reagents->preincubation reaction Add Starch Solution (Initiate Reaction) (37°C, 5-15 min) preincubation->reaction stop_color Stop with DNSA Reagent & Boil (5 min) reaction->stop_color measure Measure Absorbance (540 nm) stop_color->measure calculate Calculate % Inhibition measure->calculate end End calculate->end PaimI_Specificity cluster_inhibited Inhibited α-Amylases cluster_not_inhibited Non-Inhibited α-Amylases PaimI This compound Porcine Porcine Pancreatic PaimI->Porcine Inhibits Canine Canine Pancreatic PaimI->Canine Inhibits Bovine Bovine Pancreatic PaimI->Bovine Inhibits Equine Equine Pancreatic PaimI->Equine Inhibits Human_Pancreatic Human Pancreatic PaimI->Human_Pancreatic No Inhibition Human_Salivary Human Salivary PaimI->Human_Salivary No Inhibition

References

Paenibacterin: A Technical Guide to its Discovery, Synthesis, and Core Attributes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paenibacterin is a novel lipopeptide antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including several drug-resistant pathogens.[1][2][3] This technical guide provides an in-depth overview of the discovery, total synthesis, and biological activity of Paenibacterin. It includes a detailed summary of its antimicrobial efficacy, comprehensive experimental protocols for its synthesis and biological evaluation, and visualizations of its synthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Discovery and Characterization

Paenibacterin was first isolated from the soil bacterium Paenibacillus thiaminolyticus OSY-SE.[1][2] The initial discovery revealed that Paenibacterin is not a single compound but a mixture of three closely related lipopeptides, designated P-A1, P-A2, and P-A3.[4][5] These variants differ in the structure of their N-terminal C15 fatty acyl chains: P-A1 has a linear lipid, P-A2 has an anteiso lipid, and P-A3 has an iso lipid.[4][5]

The core structure of Paenibacterin consists of a 13-residue cyclic peptide.[1][6] This cyclic structure is formed by an ester bond between the side chain of a threonine residue and the C-terminal isoleucine. Attached to the N-terminus of the cyclic peptide is a dipeptide to which the fatty acid tail is linked.[5] The presence of non-proteinogenic amino acids, such as ornithine, and D-amino acids within the peptide sequence indicates that Paenibacterin is synthesized via non-ribosomal peptide synthetases (NRPS).[2][7]

Total Synthesis

The total synthesis of Paenibacterin and its analogues has been successfully achieved using solid-phase peptide synthesis (SPPS).[4][8] This synthetic approach allows for the efficient assembly of the linear peptide precursor on a resin support, followed by cyclization and purification. The use of pseudoproline dipeptide building blocks has been shown to be crucial for achieving good yields in the synthesis.[4] The developed synthetic routes provide a valuable platform for the generation of novel Paenibacterin analogues with potentially improved therapeutic properties.[4]

Logical Workflow for Paenibacterin Synthesis

Paenibacterin_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Cyclization Cleavage and Cyclization cluster_Purification Purification Resin Resin Support AA_Coupling Stepwise Amino Acid Coupling (Fmoc/tBu Chemistry) Resin->AA_Coupling Deprotection Fmoc Deprotection (Piperidine) AA_Coupling->Deprotection Repeat for each amino acid Fatty_Acid_Coupling Fatty Acid Acylation AA_Coupling->Fatty_Acid_Coupling After final amino acid Deprotection->AA_Coupling Linear_Peptide Resin-Bound Linear Peptide Fatty_Acid_Coupling->Linear_Peptide Cleavage Cleavage from Resin (e.g., TFA) Linear_Peptide->Cleavage Cyclization Intramolecular Cyclization (Ester bond formation) Cleavage->Cyclization Crude_Paenibacterin Crude Paenibacterin Cyclization->Crude_Paenibacterin Purification Reverse-Phase HPLC Crude_Paenibacterin->Purification Pure_Paenibacterin Pure Paenibacterin Purification->Pure_Paenibacterin

Caption: Workflow for the total synthesis of Paenibacterin.

Biological Activity

Paenibacterin exhibits a broad spectrum of antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Notably, it is effective against several antibiotic-resistant "ESKAPE" pathogens, which are a major cause of hospital-acquired infections.[1] The minimum inhibitory concentrations (MICs) of Paenibacterin against various bacterial strains are summarized in the table below.

Bacterial StrainGram StainMIC (µg/mL)Reference
Escherichia coli K-12Negative2-8[2]
Escherichia coli O157:H7Negative4[9]
Pseudomonas aeruginosaNegative4[3]
Klebsiella pneumoniaeNegative4[3]
Acinetobacter baumanniiNegative2[3]
Salmonella entericaNegative4[9]
Staphylococcus aureus ATCC 6538Positive8-64[2]
Methicillin-resistant S. aureus (MRSA)Positive16[3][9]
Listeria monocytogenesPositive8[9]
Enterococcus faecalisPositive32[3]
Bacillus subtilis 1046Positive4[4]

Mechanism of Action

The primary mechanism of action of Paenibacterin involves the disruption of the bacterial cell membrane.[1][2] As a cationic lipopeptide, Paenibacterin interacts electrostatically with the negatively charged components of the bacterial cell envelope.[1][10]

In Gram-negative bacteria, Paenibacterin binds to lipopolysaccharides (LPS) in the outer membrane, leading to its disruption and facilitating the passage of the antibiotic to the cytoplasmic membrane.[1][6] In both Gram-negative and Gram-positive bacteria, Paenibacterin damages the cytoplasmic membrane, causing depolarization of the membrane potential and leakage of intracellular components, such as potassium ions.[1][2] This membrane damage ultimately leads to bacterial cell death. Additionally, there is evidence to suggest that Paenibacterin can trigger the production of hydroxyl radicals via the Fenton reaction, contributing to its bactericidal activity.[2]

Signaling Pathway of Paenibacterin's Action

Paenibacterin_MoA cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria cluster_downstream Downstream Effects Paenibacterin_GN Paenibacterin LPS Lipopolysaccharides (LPS) in Outer Membrane Paenibacterin_GN->LPS OM_Disruption Outer Membrane Disruption LPS->OM_Disruption CM_Damage_GN Cytoplasmic Membrane Damage OM_Disruption->CM_Damage_GN Membrane_Depolarization Membrane Depolarization CM_Damage_GN->Membrane_Depolarization Radical_Production Hydroxyl Radical Production (Fenton Reaction) CM_Damage_GN->Radical_Production Paenibacterin_GP Paenibacterin CM_Damage_GP Cytoplasmic Membrane Damage Paenibacterin_GP->CM_Damage_GP CM_Damage_GP->Membrane_Depolarization CM_Damage_GP->Radical_Production Ion_Leakage K+ Ion Leakage Membrane_Depolarization->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Radical_Production->Cell_Death

Caption: Mechanism of action of Paenibacterin.

Experimental Protocols

Solid-Phase Synthesis of Paenibacterin

This protocol provides a general methodology for the manual solid-phase synthesis of Paenibacterin based on Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • C15 fatty acid (e.g., pentadecanoic acid)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake for 2 hours at room temperature. Wash the resin as in step 2. Confirm complete coupling using a Kaiser test.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the linear peptide sequence of Paenibacterin.

  • Fatty Acid Acylation: After the final Fmoc deprotection, couple the C15 fatty acid to the N-terminal amino group using the same coupling procedure as in step 3.

  • Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Cyclization: Dissolve the linear peptide in a large volume of DMF containing DIPEA to facilitate intramolecular cyclization. Monitor the reaction by HPLC.

  • Purification: After completion of the cyclization, remove the solvent under vacuum. Dissolve the crude cyclic peptide in a minimal amount of ACN/water and purify by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final Paenibacterin product as a white powder.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of Paenibacterin.

Materials:

  • Paenibacterin stock solution

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution: Prepare a two-fold serial dilution of the Paenibacterin stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Paenibacterin that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

Paenibacterin represents a promising new class of lipopeptide antibiotics with potent activity against a wide range of pathogenic bacteria, including those with significant drug resistance. Its unique structure and mechanism of action make it an attractive lead compound for the development of novel antimicrobial agents. The successful total synthesis of Paenibacterin opens up avenues for the creation of new analogues with enhanced efficacy and pharmacokinetic properties. Further research into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential.

References

PIM1 Kinase: A Technical Guide to Biological Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM1 (Proviral Integration site for Moloney murine leukemia virus) is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target in oncology and immunoinflammatory diseases.[1][2] A member of the PIM kinase family, which also includes PIM2 and PIM3, PIM1 plays a crucial role in regulating cell cycle progression, apoptosis, and transcriptional activation.[1][2] Its overexpression is frequently observed in various hematological malignancies and solid tumors, including prostate and breast cancer, where it contributes to tumor growth and survival.[3] This guide provides an in-depth overview of PIM1 as a biological target, detailing its signaling pathways, quantitative data on its inhibitors, and comprehensive experimental protocols for its study.

PIM1 as a Biological Target

PIM1 is a downstream effector of multiple signaling pathways, most notably the JAK/STAT and NF-κB pathways.[4][5] It is involved in the phosphorylation of a wide array of substrates that control cellular processes critical for cancer development and inflammation.

Role in Cancer

In neoplastic cells, PIM1 kinase activity supports cell proliferation and survival.[1] It has been shown to phosphorylate and regulate the activity of several key proteins involved in cell cycle control and apoptosis, such as the Bcl-2 antagonist of cell death (BAD).[6][7] Furthermore, PIM1 can act synergistically with other oncogenes, like c-Myc, to drive tumorigenesis.[7] The overexpression of PIM1 has been linked to resistance to certain chemotherapeutic agents, making it an attractive target for combination therapies.[1]

Role in Immunoinflammatory Diseases

Recent studies have highlighted the significant role of PIM1 in modulating immune responses.[8] PIM1 is involved in the differentiation and function of various immune cells, including T lymphocytes and macrophages.[8] Its activity can influence the production of pro-inflammatory cytokines, and its inhibition has been shown to ameliorate disease in preclinical models of autoimmune and inflammatory conditions.[8]

Quantitative Data: PIM1 Kinase Inhibitors

A number of small molecule inhibitors targeting PIM1 have been developed. These can be broadly categorized as either PIM1-selective or pan-PIM inhibitors, with the latter targeting all three PIM kinase isoforms. The following tables summarize the in vitro potency of several notable PIM1 inhibitors.

Pan-PIM Inhibitors PIM1 IC50 (nM) PIM2 IC50 (nM) PIM3 IC50 (nM) Assay Type
AZD12080.451.9Cell-free
SGI-17767~350~70Cell-free
CX-625852516Cell-free
PIM1-Selective Inhibitors PIM1 IC50 (nM) PIM2 IC50 (nM) Assay Type
SMI-4a17Modestly potentCell-free
TCS PIM-1 150>20000Cell-free

Note: IC50 values can vary depending on the specific assay conditions.[2][6][7][9]

Signaling Pathways Involving PIM1

PIM1 is a key node in several signaling cascades that are critical for cell growth, survival, and inflammation.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine and growth factor signaling.[4][10] Upon ligand binding to its receptor, JAKs become activated and phosphorylate STAT proteins.[5][10] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for target genes, including PIM1.[5] PIM1 can, in turn, phosphorylate and modulate the activity of components within the JAK/STAT pathway, creating feedback loops.[5]

JAK_STAT_PIM1_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to PIM1_gene PIM1 Gene pSTAT->PIM1_gene Induces Transcription PIM1_protein PIM1 Protein PIM1_gene->PIM1_protein Translation Downstream Downstream Targets (e.g., BAD, 4E-BP1) PIM1_protein->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes NFkB_PIM1_Pathway cluster_nucleus Proinflammatory Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Proinflammatory->Receptor Activates IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_genes Inflammatory Genes NFkB->Inflammatory_genes Induces Transcription Inflammation Inflammation Inflammatory_genes->Inflammation Promotes PIM1_protein PIM1 Protein PIM1_protein->NFkB Phosphorylates & Stabilizes p65 Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, ATP, Substrate, Inhibitor, PIM1) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Inhibitor, Master Mix, PIM1) Prepare_Reagents->Plate_Setup Incubate_Reaction Incubate (30°C for 45-60 min) Plate_Setup->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADPGlo Incubate_1 Incubate (RT for 45 min) Add_ADPGlo->Incubate_1 Add_KinaseDetection Add Kinase Detection Reagent Incubate_1->Add_KinaseDetection Incubate_2 Incubate (RT for 45 min) Add_KinaseDetection->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

The Role of Pim-1 Kinase in Cellular Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pim-1 is a constitutively active serine/threonine kinase that has emerged as a critical proto-oncogene, playing a pivotal role in a multitude of cellular processes including cell cycle progression, proliferation, and apoptosis.[1][2] Its expression is tightly regulated, primarily through the JAK/STAT signaling pathway, and its dysregulation is implicated in the pathogenesis of various human cancers, including hematopoietic malignancies and solid tumors such as prostate cancer.[2][3][4] This technical guide provides an in-depth overview of the role of Pim-1 in key cellular pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Pim-1: Gene and Protein Structure

The PIM1 gene in humans is located on chromosome 6p21.2 and encodes the Pim-1 protein kinase.[2] The human Pim-1 protein consists of 313 amino acids.[5] Alternative translation initiation sites can result in two isoforms, a 34 kDa and a 44 kDa protein.[6] The kinase domain is highly conserved and contains the ATP-binding pocket, which is a primary target for inhibitor development.

Core Signaling Pathways Involving Pim-1

Pim-1 is a key downstream effector of multiple signaling cascades, most notably the JAK/STAT and PI3K/AKT pathways. It does not require phosphorylation for its own activation and is considered a constitutively active kinase, with its activity being primarily regulated at the level of transcription and protein stability.

The JAK/STAT Pathway: A Primary Regulator of Pim-1 Expression

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal mechanism for the transcriptional regulation of PIM1.[4][6][7] Cytokines and growth factors, such as interleukins (IL-2, IL-3, IL-6, IL-7), interferons (IFN-γ), and prolactin, activate receptor-associated JAKs.[2] Activated JAKs then phosphorylate STAT proteins (primarily STAT3 and STAT5), which dimerize, translocate to the nucleus, and bind to the promoter region of the PIM1 gene, thereby inducing its transcription.[2][4][7]

PI3K_AKT_Pim1 cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth &\nProliferation Cell Growth & Proliferation mTORC1->Cell Growth &\nProliferation Pim1 Pim-1 Pim1->AKT Phosphorylates/ Activates Pim1->mTORC1 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Pim1_Apoptosis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pim1 Pim-1 Bad Bad Pim1->Bad Phosphorylates pBad p-Bad Bcl2_BclxL Bcl-2 / Bcl-xL Bad->Bcl2_BclxL Inhibits Protein_14_3_3 14-3-3 Protein pBad->Protein_14_3_3 Binds Bad_14_3_3 Bad/14-3-3 Complex (inactive) Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Inhibits WesternBlot_Workflow start Protein Sample Preparation sds_page SDS-PAGE start->sds_page transfer Electro-blotting to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-Pim-1) blocking->primary_ab wash1 Wash (3x TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash (3x TBST) secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection end Imaging and Analysis detection->end KinaseAssay_Workflow start Prepare Reagents: Pim-1 enzyme, substrate, ATP, inhibitor (optional) reaction Incubate Kinase Reaction Mix (Pim-1, substrate, ATP, inhibitor) start->reaction adp_glo Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) reaction->adp_glo detection_reagent Add Kinase Detection Reagent (converts ADP to ATP) adp_glo->detection_reagent luminescence Measure Luminescence detection_reagent->luminescence end Data Analysis (determine kinase activity/inhibition) luminescence->end

References

Paim I: A Technical Deep Dive into its Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paim I is a proteinaceous α-amylase inhibitor isolated from the bacterium Streptomyces corchorushii. As a member of the microbial peptide family of α-amylase inhibitors, it plays a significant role in modulating the activity of animal α-amylases, while exhibiting no inhibitory effect on human salivary and pancreatic α-amylases. This unique specificity makes this compound and its analogues compelling subjects for research in enzymology and potential therapeutic development. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex relationships to facilitate a deeper understanding for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of this compound have been determined through a combination of amino acid analysis, mass spectrometry, and preliminary crystallographic studies.

PropertyValueReference
Molecular Weight (Amino Acid Analysis) 4100 Da[1]
Molecular Weight (from sequence, monoisotopic) 7415.3 Da[2]
Molecular Weight (from sequence, average) 7420.2 Da[2]
Number of Amino Acid Residues 73[2]
Polypeptide Chain Single-chain[2]
Disulfide Bridges 2 (Cys(8)-Cys(24) and Cys(42)-Cys(70))[3]
Isoelectric Point pH 4.2[4]
Carbohydrate Moiety None[1]
Thermal Stability Stable at 100°C for 10 min (pH 5 to 8)[1]

Structural Elucidation Methodologies

The primary structure of this compound was elucidated using a combination of classical protein sequencing techniques and advanced mass spectrometry.

Experimental Protocol: Primary Structure Determination

1. Purification: this compound was purified from the culture filtrate of Streptomyces corchorushii using a multi-step chromatographic process involving:

  • Ammonium sulfate precipitation.

  • DEAE-cellulose column chromatography.

  • TEAE-cellulose column chromatography.

  • SP-Sephadex C-50 column chromatography.

  • Octyl Sepharose CL-4B column chromatography.[1]

2. Amino Acid Sequencing (Edman Degradation): Automated Edman degradation was performed on the intact protein and its peptide fragments to determine the amino acid sequence.[2]

3. Mass Spectrometry (Fast Atom Bombardment - FAB-MS):

  • Intact Mass Determination: The accurate molecular weights of both the native and tetra-S-carboxymethylated this compound were determined by FAB-MS.[2]

  • Peptide Mapping and Sequencing:

    • The protein was enzymatically digested using Staphylococcus aureus V8 protease, trypsin, and chymotrypsin to generate smaller peptide fragments.[2]

    • These peptide fragments were separated by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

    • The molecular weights of the isolated peptides were determined by FAB-MS, and the sequence was confirmed by further Edman degradation.[2]

4. Disulfide Bridge Analysis:

  • Denatured this compound was digested with Staphylococcus aureus V8 protease.[3]

  • The resulting peptide mixture was analyzed by FAB-MS, both with and without prior HPLC separation.[3]

  • The masses of the disulfide-linked peptides were used to deduce the positions of the two disulfide bridges.[3]

Logical Workflow for Primary Structure Elucidation

cluster_purification Purification cluster_sequencing Sequencing cluster_mass_spec Mass Spectrometry cluster_disulfide Disulfide Bridge Analysis Culture S. corchorushii Culture Filtrate Culture Filtrate Culture->Filtrate Purified_PaimI Purified this compound Filtrate->Purified_PaimI Chromatography Intact_Protein Intact this compound Digestion Enzymatic Digestion (Trypsin, Chymotrypsin, V8 Protease) Intact_Protein->Digestion FAB_MS_Intact FAB-MS (Intact Mass) Intact_Protein->FAB_MS_Intact Peptides Peptide Fragments Digestion->Peptides RP_HPLC RP-HPLC Separation Peptides->RP_HPLC Sequenced_Peptides Sequenced Peptides RP_HPLC->Sequenced_Peptides Final_Sequence Complete Primary Structure Sequenced_Peptides->Final_Sequence Assembly FAB_MS_Peptides FAB-MS (Peptide Masses) Sequenced_Peptides->FAB_MS_Peptides Denatured_PaimI Denatured this compound V8_Digestion V8 Protease Digestion Denatured_PaimI->V8_Digestion FAB_MS_Disulfide FAB-MS of Disulfide-Linked Peptides V8_Digestion->FAB_MS_Disulfide Disulfide_Positions Disulfide Bridge Positions FAB_MS_Disulfide->Disulfide_Positions Disulfide_Positions->Final_Sequence

Caption: Workflow for this compound Primary Structure Determination.

Characterization of this compound

Amino Acid Composition

While the full 73-amino acid sequence is detailed in the original publication by Hirayama et al. (1987), a notable feature of this compound's composition is the absence of lysine, isoleucine, and phenylalanine residues.[1]

Mass Spectrometry Data

The structural elucidation of this compound relied heavily on Fast Atom Bombardment Mass Spectrometry (FAB-MS). The following table summarizes the key molecular weight data obtained.

AnalyteMethodObserved Mass (Da)Reference
Intact this compoundFAB-MS7415.3 (monoisotopic)[2]
Intact this compoundFAB-MS7420.2 (average)[2]
Tetra-S-carboxymethylated this compoundFAB-MS-[2]

Note: Specific m/z values for peptide fragments from the various enzymatic digests are detailed in the primary literature and are extensive. Researchers are encouraged to consult the original publications for this detailed data.

Crystallographic Data

Preliminary X-ray diffraction studies have been conducted on this compound, providing initial insights into its three-dimensional structure.

Crystal ParameterValueReference
Crystal System Tetragonal[5]
Space Group P41212 (or P43212)[5]
Unit Cell Dimensions (a, b, c) a = b = 65.4 Å, c = 96.1 Å[5]
Molecules per Asymmetric Unit 3[5]
Diffraction Resolution > 2.5 Å[5]

Biological Activity and Inhibition Mechanism

This compound is a potent inhibitor of animal α-amylases but does not inhibit human or microbial α-amylases.[2] This specificity is a key area of interest for understanding the structural determinants of inhibitor-enzyme interactions.

Inhibition Kinetics
Signaling Pathway Context

The inhibition of α-amylase by inhibitors like this compound has implications for metabolic pathways, primarily those related to carbohydrate digestion and glucose homeostasis. By blocking the breakdown of complex carbohydrates into absorbable sugars, these inhibitors can modulate postprandial blood glucose levels.

cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibition cluster_absorption Intestinal Absorption & Systemic Effects Starch Starch / Glycogen Oligosaccharides Oligosaccharides Starch->Oligosaccharides α-Amylase alpha_amylase α-Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidases Absorption Glucose Absorption Glucose->Absorption PaimI This compound PaimI->alpha_amylase Inhibits PaimI->alpha_amylase Blood_Glucose Blood Glucose Levels Absorption->Blood_Glucose Insulin_Signaling Insulin Signaling Pathway Blood_Glucose->Insulin_Signaling Stimulates

Caption: this compound's Role in Modulating Carbohydrate Digestion.

Conclusion

This compound from Streptomyces corchorushii represents a well-characterized microbial α-amylase inhibitor with distinct specificity. Its structural elucidation through a combination of Edman degradation and FAB-MS has provided a solid foundation for further research. The available physicochemical and preliminary crystallographic data offer a starting point for more detailed structural and mechanistic studies. For drug development professionals, the unique inhibitory profile of this compound highlights the potential for engineering novel therapeutics targeting specific amylases. Further investigation into its detailed kinetics and the structural basis of its specificity will be crucial for realizing its full potential in both basic research and applied science.

References

"Paim I": A Case of Mistaken Identity in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the novelty of "Paim I" within the field of pain research have revealed a significant discrepancy. Contrary to the topic's premise, "this compound" is not a recognized molecule, pathway, or therapeutic agent under investigation for its analgesic properties. Instead, the scientific literature consistently identifies this compound as a protein alpha-amylase inhibitor derived from the bacterium Streptomyces corchorushii. Its primary and well-established area of research pertains to metabolic disorders, particularly diabetes and obesity.

This technical guide will first clarify the established biological role of this compound and then address the likely source of the misunderstanding connecting it to pain research.

The True Identity of this compound: An Alpha-Amylase Inhibitor

This compound belongs to a class of proteins that inhibit the activity of alpha-amylase, an enzyme crucial for the digestion of complex carbohydrates into simpler sugars. By blocking this enzyme, this compound and similar inhibitors can slow down the absorption of glucose from the gut, thereby helping to manage blood sugar levels. This mechanism of action is the cornerstone of its investigation in the context of metabolic diseases.

While the core requirements of this guide—quantitative data, experimental protocols, and signaling pathways—were requested in the context of pain research, no such data exists. The scientific inquiry into this compound has been focused on its biochemical and metabolic effects.

The Indirect and Misleading Link to "Pain"

The association of "this compound" with "pain" appears to stem from a side effect common to the broader class of alpha-glucosidase inhibitors, to which this compound's mechanism is related. The use of such inhibitors in clinical practice can lead to gastrointestinal side effects, including:

  • Abdominal pain

  • Flatulence

  • Diarrhea

These symptoms arise from the fermentation of undigested carbohydrates by gut bacteria. It is crucial to understand that this "pain" is an adverse effect of the drug class's intended mechanism in the digestive system and not a primary area of therapeutic investigation for this compound.

Furthermore, while some research has explored analgesic and anti-inflammatory properties of extracts from other species of Streptomyces, these findings are not directly attributable to this compound. A single patent application was found to list "this compound" within a vast catalog of peptides with potential therapeutic applications, including pain. However, such a listing is highly speculative and does not represent a dedicated line of scientific inquiry.

Conclusion: A Shift in Focus Required

Therefore, a detailed technical guide on "this compound" in pain research cannot be produced. However, a comprehensive guide on the established role of this compound as a protein alpha-amylase inhibitor, including its mechanism of action, potential therapeutic applications in metabolic disease, and the associated experimental data, can be provided. This would necessitate a pivot in the research focus away from pain and towards metabolism and enzymology.

"Paim I" initial in vitro screening results

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the initial biochemical characterization of Paim I, a proteinaceous α-amylase inhibitor, reveals its potential as a tool for distinguishing between closely related mammalian enzymes. This technical guide summarizes the foundational in vitro data, experimental methodologies, and the specific nature of its inhibitory action.

Core Properties of this compound

This compound is a protein-based α-amylase inhibitor isolated from the culture filtrate of the microorganism Streptomyces corchorusii.[1][2][3] Its primary structure has been determined, and it is characterized as a small, stable protein.[2][4]

PropertyDescriptionSource(s)
Source Organism Streptomyces corchorusii[1][3]
Molecule Type Protein (α-amylase inhibitor)[1][3]
Molecular Weight ~4100 Da[4]
Composition 39 amino acid residues[1][4]
Stability Stable after heat treatment at 100°C for 10 minutes (pH 5 to 8)[4]

In Vitro Inhibitory Activity and Specificity

This compound demonstrates a notable specificity in its inhibition of mammalian α-amylases. It effectively inhibits pig pancreatic α-amylase (PPA) but shows little to no activity against human salivary α-amylase (HSA), despite the high degree of similarity between these enzymes.[5][6] This unique specificity makes it a valuable tool for studying subtle structural differences in amylases.[5]

The interaction between this compound and PPA results in the formation of a stable enzyme-inhibitor (EI) complex.[5] Studies involving gel filtration suggest that two molecules of this compound are required to bind to one molecule of PPA to form this complex.[5]

Target α-AmylaseOrganism/SourceInhibition by this compoundSource(s)
Pancreatic AmylasePigStrong Inhibition[5]
Salivary AmylaseHumanNo Inhibition[5]
Pancreatic AmylaseCockNo Inhibition[5]
Bacterial Liquefying Amylase (BLA)BacteriaNot Determined[5]

Experimental Protocols

The following section details the core methodologies used in the initial characterization of this compound's inhibitory function.

α-Amylase Inhibition Assay

This protocol is used to quantify the inhibitory effect of this compound on the activity of a target α-amylase.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Paim_sol This compound Solution Incubate Pre-incubate this compound and Enzyme Solution Paim_sol->Incubate Enzyme_sol Enzyme Solution (e.g., PPA) Enzyme_sol->Incubate Add_Starch Add Starch Substrate (Initiate Reaction) Incubate->Add_Starch Incubate_Reaction Incubate at Controlled Temperature Add_Starch->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add dinitrosalicylic acid reagent) Incubate_Reaction->Stop_Reaction Measure_Abs Measure Absorbance (Quantify reducing sugars) Stop_Reaction->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate

Workflow for α-Amylase Inhibition Assay.

Methodology:

  • A solution of the target α-amylase (e.g., pig pancreatic amylase) is prepared in a suitable buffer.

  • The enzyme solution is pre-incubated with a solution of this compound for a defined period to allow for binding.

  • The enzymatic reaction is initiated by adding a starch solution as the substrate.

  • The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, often by adding a colorimetric reagent like dinitrosalicylic acid, which reacts with the reducing sugars produced by amylase activity.

  • The absorbance of the solution is measured using a spectrophotometer to quantify the amount of product formed.

  • The percentage of inhibition is calculated by comparing the activity of the enzyme in the presence and absence of this compound.

Characterization of Enzyme-Inhibitor Complex

Gel filtration and UV difference spectroscopy were employed to demonstrate the physical interaction between this compound and pig pancreatic amylase.[5]

A. Gel Filtration:

  • A mixture of this compound and pig pancreatic amylase (PPA) is prepared and incubated.

  • The mixture is applied to a gel filtration chromatography column (e.g., Sephadex G-75).

  • The column is eluted with a suitable buffer.

  • Fractions are collected and assayed for amylase activity, inhibitory activity (after heat treatment to denature the amylase), and protein concentration (A280).

  • The co-elution of PPA and this compound in a single, high-molecular-weight peak indicates the formation of a stable EI complex.

B. UV Difference Spectroscopy:

  • A baseline is established using a dual-beam spectrophotometer with this compound solution in one cuvette and PPA solution in the other.

  • The contents of the cuvettes are mixed.

  • The difference spectrum is recorded.

  • The appearance of new peaks in the difference spectrum indicates changes in the chromophoric environments of amino acid residues (like tryptophan or tyrosine) upon the formation of the EI complex, confirming a direct interaction.

Visualizing this compound Specificity

The distinct inhibitory profile of this compound highlights its ability to differentiate between highly homologous enzymes.

G cluster_targets Mammalian α-Amylases cluster_outcomes Interaction Outcome Paim This compound PPA Pig Pancreatic Amylase Paim->PPA Interacts with HSA Human Salivary Amylase Paim->HSA Does not interact with Inhibition Inhibition (EI Complex Forms) PPA->Inhibition No_Inhibition No Inhibition (No EI Complex) HSA->No_Inhibition

Logical diagram of this compound's inhibitory specificity.

Conclusion

The initial in vitro characterization of this compound from Streptomyces corchorusii establishes it as a highly specific, small protein inhibitor of α-amylase. Its unique ability to inhibit pig pancreatic amylase while sparing the closely related human salivary amylase underscores its potential as a specialized biochemical tool for probing enzyme structure and function. While extensive drug development screening data is not publicly available, these foundational studies provide a clear and detailed picture of its mechanism and specificity as a potent enzyme inhibitor.

References

The Role of Purotoxin-1 (PT1) in Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purotoxin-1 (PT1), a peptide isolated from the venom of the Central Asian spider Geolycosa sp., has emerged as a potent and highly selective modulator of the P2X3 receptor, a key player in nociceptive signaling pathways. This technical guide provides an in-depth analysis of PT1's mechanism of action, its antinociceptive effects, and the experimental methodologies used to characterize its function. By acting as a powerful inhibitor of desensitized P2X3 receptors, PT1 represents a significant pharmacological tool for studying purinergic pain signaling and a potential lead for the development of novel analgesic therapies. This document consolidates the current understanding of PT1, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling context to support ongoing research and development efforts.

Introduction to Purotoxin-1 and P2X3 Receptors

Nociception, the neural process of encoding noxious stimuli, is mediated by a complex network of ion channels and receptors expressed on primary sensory neurons. Among these, the P2X3 receptor, an ATP-gated ion channel, is predominantly expressed on nociceptive neurons and plays a crucial role in the transduction of pain signals, particularly in inflammatory and neuropathic pain states.[1][2] Extracellular ATP, released from damaged cells, activates P2X3 receptors, leading to cation influx, depolarization, and the initiation of a pain signal.[3]

Purotoxin-1 (PT1) is a 35-amino acid peptide toxin that has been identified as a highly selective inhibitor of the P2X3 receptor subtype.[4][5] Its unique mechanism of action and high affinity make it a valuable molecular probe and a potential therapeutic candidate.

Mechanism of Action

PT1 exerts its inhibitory effect on P2X3 receptors through a complex, state-dependent mechanism. Rather than acting as a classical competitive antagonist, PT1 powerfully modulates the receptor's desensitization kinetics.[4][5]

  • Potentiation of Non-desensitized Receptors : On receptors that are not already desensitized, PT1 can have a minor potentiating effect.[5]

  • Inhibition via Desensitization : The primary and most potent action of PT1 is on desensitized P2X3 receptors. It dramatically slows the recovery from the desensitized state, effectively "trapping" the receptor in a non-functional conformation.[4] This concentration-dependent prolongation of desensitization leads to a profound inhibition of subsequent receptor activation by ATP.[5][6]

This mechanism makes PT1 a use-dependent inhibitor, becoming more effective as the receptor is repeatedly activated and desensitized, a condition often present during persistent pain signaling.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of Purotoxin-1 with P2X3 receptors and its resulting biological effects.

Table 1: In Vitro Activity of Purotoxin-1

Parameter Value Receptor/System Comments Reference
IC₅₀ ~12 nM Desensitized rat P2X3 Receptors Represents the concentration for half-maximal inhibition of desensitized receptors. [5][7]
Effective Conc. 100 nM Rat Dorsal Root Ganglion (DRG) Neurons Concentration for full inhibition of P2X3-mediated currents in patch-clamp experiments. [8]

| Selectivity | High | P2X3 vs. P2X2, P2X2/3, and various voltage-gated ion channels | Negligible effects observed on other tested receptor subtypes and channels. |[7][8] |

Table 2: In Vivo Antinociceptive Efficacy of Purotoxin-1

Animal Model Administration Route Effective Dose Measured Effect Reference
Carrageenan-induced thermal hyperalgesia Intraplantar (i.pl.) 0.5 nmol Significant reduction of thermal hyperalgesia. [3]
Complete Freund's Adjuvant (CFA) model Intraplantar (i.pl.) 0.5 nmol Significant reduction of thermal hyperalgesia. [3]
Capsaicin-induced nociceptive behavior Intraplantar (i.pl.) 0.5 nmol Reduction of nocifensive behaviors (e.g., flinching, licking). [3]

| Formalin test | Intraplantar (i.pl.) | 0.5 nmol | Reduction of nocifensive behaviors in both acute and persistent phases. |[3] |

Signaling Pathway

P2X3 receptors are located at critical points in the nociceptive pathway, including the peripheral terminals of sensory neurons and their central terminals in the dorsal horn of the spinal cord.[9] PT1's inhibition of these receptors interrupts the pain signal at its origin.

P2X3_Signaling_Pathway cluster_peripheral Peripheral Nociceptor Terminal cluster_cns Spinal Cord (Dorsal Horn) TissueDamage Tissue Damage / Inflammation ATP Extracellular ATP TissueDamage->ATP Release P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates Depolarization Na⁺/Ca²⁺ Influx (Depolarization) P2X3->Depolarization PT1 Purotoxin-1 (PT1) PT1->P2X3 Inhibits (Prolongs Desensitization) AP_Gen Action Potential Generation Depolarization->AP_Gen AP_Prop Action Potential Propagation (to CNS) AP_Gen->AP_Prop PainSignal Pain Signal to Brain AP_Prop->PainSignal Synaptic Transmission

Figure 1. Purotoxin-1 (PT1) mechanism in the nociceptive pathway.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize Purotoxin-1.

Electrophysiology: Whole-Cell Patch Clamp on DRG Neurons

This protocol is used to measure the effect of PT1 on P2X3 receptor-mediated ion currents.

Objective: To quantify the inhibitory effect of PT1 on ATP-gated currents in primary sensory neurons.

Experimental Workflow:

Figure 2. Workflow for patch-clamp analysis of PT1 activity.

Methodology:

  • Cell Preparation: Dorsal root ganglia (DRGs) are acutely dissociated from adult rats. Neurons are cultured for a short period before recording.

  • Recording Solutions:

    • External Solution (in mM): 150 NaCl, 5 KCl, 2 MgCl₂, 2.5 CaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Whole-cell voltage-clamp recordings are performed on small- to medium-diameter DRG neurons (putative nociceptors).

    • The membrane potential is held at -60 mV.

    • A P2X3-selective agonist, such as α,β-methylene ATP (α,β-meATP), is applied to evoke a rapid inward current.

    • To test the effect of PT1, the peptide is pre-applied or co-applied with the agonist.

    • The peak current amplitude and the rate of desensitization and recovery are measured and compared between control and PT1 conditions.

In Vivo Nociception: Carrageenan-Induced Inflammatory Pain

This model is used to assess the antinociceptive (pain-relieving) effect of PT1 in a state of inflammatory pain.[6]

Objective: To determine if local administration of PT1 can reverse thermal hyperalgesia in an animal model of inflammation.

Experimental Workflow:

References

Palmitoylethanolamide (PEA) as a Novel Therapeutic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that has garnered significant scientific interest for its analgesic and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of PEA's mechanism of action, its key signaling pathways, and a summary of the quantitative data supporting its therapeutic potential. Detailed experimental protocols for preclinical evaluation are also presented, alongside visualizations of cellular mechanisms and experimental workflows, to facilitate further research and development in this promising area.

Introduction

Initially identified in the 1950s, Palmitoylethanolamide (PEA) is a naturally occurring lipid mediator that is synthesized on demand in response to cellular stress and injury. It belongs to the N-acylethanolamine family, which also includes the endocannabinoid anandamide.[1] Extensive preclinical and clinical research has highlighted PEA's potential as a therapeutic agent for a variety of conditions characterized by pain and inflammation, with a notable advantage of being well-tolerated and exhibiting a favorable safety profile.[2] This document serves as a comprehensive resource for professionals in the field of drug discovery and development, consolidating the core scientific knowledge on PEA.

Mechanism of Action and Signaling Pathways

PEA's therapeutic effects are mediated through a multi-target mechanism, primarily involving the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and the orphan G protein-coupled receptor GPR55.[3][4][5] While it has a weak affinity for the classical cannabinoid receptors (CB1 and CB2), PEA indirectly modulates the endocannabinoid system through an "entourage effect," enhancing the activity of other endocannabinoids.[6][7]

Primary Molecular Targets

PEA directly binds to and activates PPAR-α, a key regulator of inflammatory and lipid metabolism pathways.[3][5] This interaction is central to its anti-inflammatory effects. Additionally, PEA is a selective agonist for GPR55.[8][9]

Key Signaling Pathways

The activation of PPAR-α by PEA leads to the downstream modulation of critical inflammatory signaling cascades. Notably, it inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[7] PEA has also been shown to modulate the p38 Mitogen-Activated Protein Kinase (p38-MAPK) pathway, which is involved in neuroinflammatory responses.[7]

The following diagram illustrates the primary signaling pathways modulated by PEA:

PEA_Signaling_Pathways PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Direct Activation GPR55 GPR55 PEA->GPR55 Direct Activation Entourage_Effect Entourage Effect (Indirect modulation of CB1, CB2, TRPV1) PEA->Entourage_Effect NFkB NF-κB Activation PPARa->NFkB Inhibition p38MAPK p38-MAPK Pathway PPARa->p38MAPK Modulation ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->ProInflammatory_Cytokines Upregulation p38MAPK->ProInflammatory_Cytokines Upregulation Inflammation Inflammation & Pain ProInflammatory_Cytokines->Inflammation Entourage_Effect->Inflammation Modulation

Figure 1: Simplified signaling pathways of Palmitoylethanolamide (PEA).

Quantitative Data Summary

The therapeutic potential of PEA is supported by a growing body of quantitative data from both in vitro and in vivo studies.

In Vitro Receptor Affinities and Potency

The following table summarizes the half-maximal effective concentration (EC50) values of PEA for its primary molecular targets.

Target ReceptorEC50 ValueReference(s)
GPR554 nM[8][9][10][11]
PPAR-α3 µM (3.1 ± 0.4 µM)[8][9][10][12]
CB219,800 nM (19.8 µM)[8][9][10][11]
CB1> 30,000 nM (> 30 µM)[8][9][10][11]
Clinical Efficacy in Chronic Pain

A meta-analysis of 11 clinical trials with a total of 774 patients suffering from various chronic pain conditions demonstrated a significant reduction in pain scores for those treated with PEA compared to controls.[12][13][14]

ParameterValue95% Confidence Intervalp-valueReference(s)
Standard Mean Difference in Pain Scores1.681.05 to 2.310.00001[12][13][14]
Clinical Trial Dosage and Outcomes

Clinical studies have utilized various dosages of PEA, primarily in micronized or ultramicronized forms to enhance bioavailability.

Clinical ConditionDosage RegimenDurationKey OutcomesReference(s)
Neuropathic Pain600-1200 mg/day (often divided)3 to 8 weeksSignificant reduction in pain intensity (VAS/NRS scores)[11][15]
Sciatica & Low Back Pain600 mg twice daily7 weeksProgressive and significant reduction in pain intensity[15][16]
Diabetic Neuropathy300 mg twice daily60 daysSignificant reduction in characteristic pain symptoms[11]
Post-COVID-19 Depression & Fatigue600 mg twice daily3 monthsGreater improvement in depression and fatigue scores[17]
Pharmacokinetics: Standard vs. Ultramicronized PEA (umPEA)

The bioavailability of PEA is a critical factor for its therapeutic efficacy. Ultramicronization has been developed to improve its absorption.[15][18][19][20]

ParameterStandard PEAUltramicronized PEA (umPEA)Reference(s)
Particle Size>100 µm<10 µm[15]
Oral BioavailabilityLow, slow absorptionEnhanced, rapid absorption[15]
Blood-Brain Barrier PenetrationLimitedImproved[15]
Peak Plasma ConcentrationsLowerHigher[15]
Onset of ActionSlowerFaster[15]
Therapeutic EfficacyModerateSuperior[15]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the continued investigation of PEA's therapeutic potential. Below are detailed methodologies for key preclinical models.

Carrageenan-Induced Paw Edema (Inflammatory Pain Model)

This model is widely used to assess the anti-inflammatory properties of test compounds.[21]

  • Animals: Male Wistar rats or Swiss mice.

  • Induction: A subplantar injection of 50-100 µl of 1% λ-carrageenan in sterile saline into the right hind paw.[19][22][23]

  • PEA Administration: PEA (e.g., 10 mg/kg) is typically administered intraperitoneally (i.p.) or orally 30-60 minutes prior to carrageenan injection.[22]

  • Outcome Measures:

    • Paw Volume: Measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, 5 hours) post-carrageenan injection. The degree of edema is calculated as the difference in paw volume.[19][22]

    • Mechanical Hyperalgesia: Assessed using the von Frey test to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Measured using the hot plate test to determine the latency to a nocifensive response.

  • Tissue Analysis: At the end of the experiment, paw tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., cytokines, prostaglandins).[22]

Oxaliplatin-Induced Peripheral Neuropathy (Neuropathic Pain Model)

This model mimics the painful neuropathy often experienced by patients undergoing chemotherapy.[5][24]

  • Animals: Male Wistar rats.

  • Induction: Intraperitoneal (i.p.) injection of oxaliplatin (e.g., cumulative dose of 10 mg/kg) over five consecutive days.[5][20]

  • PEA Administration: Oral administration of PEA or its analogue PEA-OXA (e.g., 10 mg/kg) 15-20 minutes prior to each oxaliplatin injection.[5][20]

  • Outcome Measures:

    • Mechanical Allodynia: Assessed using the von Frey test, measuring the paw withdrawal threshold to mechanical stimulation. Testing is performed at baseline and at regular intervals (e.g., day 11, 17, 25).[5][20]

    • Thermal Hyperalgesia: Assessed using the hot plate test, measuring the paw withdrawal latency to a thermal stimulus.[5][20]

  • Tissue Analysis: On the final day of the experiment, tissues such as the dorsal root ganglia (DRG) and spinal cord can be collected for analysis of neuronal damage, glial cell activation, and expression of inflammatory and neurotrophic factors.[5][20]

Spinal Cord Injury (SCI) Model

This model is used to evaluate the neuroprotective and anti-inflammatory effects of compounds in the context of traumatic central nervous system injury.

  • Animals: Male Swiss mice.

  • Induction: A four-level T5-T8 laminectomy followed by the application of vascular clips to the dura mater to induce a compressive injury.[25]

  • PEA Administration: Repeated intraperitoneal (i.p.) injections of PEA (e.g., 10 mg/kg) at time points such as 30 minutes before, and 1 and 6 hours after the SCI.[25]

  • Outcome Measures:

    • Motor Function Recovery: Assessed using a standardized motor rating scale.

    • Histological Analysis: Spinal cord tissue is collected for histological staining to assess tissue damage, edema, and neutrophil infiltration.[25]

  • Biochemical Analysis: Spinal cord tissue is analyzed for markers of inflammation (e.g., cytokines, iNOS), oxidative stress (e.g., nitrotyrosine), and apoptosis.[25]

The following diagram provides a generalized workflow for a preclinical pain study involving PEA.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Testing Baseline Behavioral Testing (von Frey, Hot Plate) Animal_Acclimatization->Baseline_Testing Randomization Randomization into Groups (Vehicle, PEA, etc.) Baseline_Testing->Randomization Pain_Induction Pain Model Induction (e.g., Carrageenan, Oxaliplatin, SCI) Randomization->Pain_Induction Treatment PEA/Vehicle Administration (Oral, i.p.) Pain_Induction->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing (Multiple time points) Treatment->Post_Treatment_Testing Euthanasia Euthanasia & Tissue Collection (Spinal Cord, DRG, Paw) Post_Treatment_Testing->Euthanasia Analysis Biochemical & Histological Analysis Euthanasia->Analysis

Figure 2: Generalized workflow for a preclinical pain study.

Conclusion

Palmitoylethanolamide presents a compelling profile as a therapeutic agent for pain and inflammation. Its multifaceted mechanism of action, targeting key nuclear receptors and indirectly modulating the endocannabinoid system, provides a strong rationale for its efficacy. The development of advanced formulations such as ultramicronized PEA has significantly improved its pharmacokinetic properties, enhancing its clinical potential. The robust body of preclinical and clinical data, coupled with a favorable safety profile, positions PEA as a promising candidate for further drug development and a valuable alternative or adjunct therapy in pain management. This guide provides the foundational knowledge for researchers to design and execute further studies to fully elucidate and harness the therapeutic benefits of Palmitoylethanolamide.

References

Preliminary Toxicity Profile of Paim I: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paim I is a proteinaceous alpha-amylase inhibitor isolated from the bacterium Streptomyces corchorushii.[1][2] It belongs to a class of molecules investigated for their potential therapeutic applications, particularly in the context of metabolic disorders due to their ability to inhibit the digestion of carbohydrates. This document aims to provide a preliminary overview of the potential toxicological considerations for this compound, based on its known characteristics and the general properties of similar alpha-amylase inhibitors.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 4100 Da[3]
Composition 39 amino acid residues[3]
Carbohydrate Moiety None[3]
Thermal Stability Stable at 100°C for 10 minutes (pH 5-8)[3]
Structure Likely a β-barrel tertiary structure[2]

Mechanism of Action

This compound functions as an inhibitor of alpha-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simpler sugars.[1][2] By inhibiting this enzyme, this compound can delay carbohydrate absorption in the gut, a mechanism shared by alpha-glucosidase inhibitors (AGIs) used in the management of type 2 diabetes. The general mechanism of action for AGIs involves reducing postprandial hyperglycemia, which in turn can have beneficial effects on body weight, lipid metabolism, and may reduce oxidative stress and inflammation.[1][2][4]

It is important to note a key specificity of this compound: it has been shown to inhibit porcine pancreatic alpha-amylase but not human pancreatic alpha-amylase.[5][6] This species-specific activity is a critical consideration for its potential therapeutic relevance and toxicological assessment in human applications.

Potential Toxicological Profile (Inferred)

Due to the absence of specific toxicity studies on this compound, the following sections are based on the known effects of the broader class of alpha-glucosidase inhibitors.

In Vitro and In Vivo Toxicity

No specific in vitro or in vivo toxicity data for this compound were found in the reviewed literature. For the class of alpha-glucosidase inhibitors, adverse effects are generally mild and gastrointestinal in nature, resulting from the presence of undigested carbohydrates in the lower gut.[4] These can include flatulence, diarrhea, and abdominal pain.[4] Systemic toxicity is generally low due to poor absorption from the gastrointestinal tract.[4]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

A specific ADME profile for this compound is not available. As a protein, it is likely to be digested in the gastrointestinal tract, though its stability at high temperatures and across a range of pH[3] may influence its degradation. Generally, protein-based therapeutics have variable oral bioavailability.

Experimental Protocols and Methodologies

Detailed experimental protocols for toxicological assessment of this compound are not available in the public literature. A comprehensive evaluation would necessitate a suite of standardized in vitro and in vivo studies, including:

  • Cytotoxicity Assays: Using a panel of human cell lines (e.g., HepG2 for hepatotoxicity, Caco-2 for intestinal toxicity) to determine the concentration at which this compound induces cell death.

  • Genotoxicity Assays: Standard tests like the Ames test, mouse lymphoma assay, and in vivo micronucleus test to assess the potential for DNA damage.

  • Acute and Repeated Dose Toxicity Studies in Animal Models: Administration of this compound to rodent and non-rodent species to determine the LD50 and identify target organs for toxicity.

  • ADME Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its metabolites.

Signaling Pathways and Logical Relationships

The primary mechanism of this compound is enzymatic inhibition. A diagram illustrating this and the expected downstream physiological effects is provided below.

Paim_I This compound Alpha_Amylase Alpha-Amylase Paim_I->Alpha_Amylase Inhibits Carbohydrate_Digestion Carbohydrate Digestion Alpha_Amylase->Carbohydrate_Digestion Catalyzes Glucose_Absorption Glucose Absorption Carbohydrate_Digestion->Glucose_Absorption Postprandial_Hyperglycemia Postprandial Hyperglycemia Glucose_Absorption->Postprandial_Hyperglycemia

Figure 1. Logical relationship of this compound's mechanism of action.

Conclusion

The available information on the toxicity of this compound is extremely limited. While its mechanism as an alpha-amylase inhibitor is understood, its species-specific activity and the lack of dedicated toxicological studies mean that its safety profile for human use is unknown. The information presented here serves as a preliminary guide based on its biochemical properties and its classification. Any further development of this compound for therapeutic purposes would require a thorough and systematic toxicological evaluation.

References

Methodological & Application

Application Notes: Protocol AIM-1 (Adherent Cell In-vitro Maintenance Protocol 1)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protocol AIM-1 provides a standardized method for the routine subculturing, also known as passaging, of adherent mammalian cell lines. Adherent cells grow by attaching to the surface of a culture vessel. To maintain their health and logarithmic growth, they must be regularly detached and replated at a lower density. This process is crucial for expanding cell populations for various downstream applications, including drug screening, protein production, and cellular analysis.

The protocol herein details the materials, reagents, and step-by-step procedures for optimal cell detachment using a trypsin-EDTA solution, followed by cell counting and reseeding. Adherence to this protocol ensures reproducibility and consistency in experimental results by maintaining a healthy and viable cell culture.

Applications

  • Cell Line Maintenance and Expansion: Routine propagation of adherent cell lines for research and bioproduction.

  • Preparation for Downstream Assays: Generating a sufficient number of cells for experiments such as Western blotting, PCR, flow cytometry, and immunofluorescence.

  • Cryopreservation: Harvesting cells for long-term storage and banking.

  • Drug Discovery and Development: Culturing cells for compound screening and toxicity testing.

Quantitative Data Summary

The following tables provide representative data for a typical adherent cell line, such as HeLa or A549, subcultured using Protocol AIM-1.

Table 1: Cell Viability and Doubling Time

ParameterValueMethod
Post-Passage Viability > 95%Trypan Blue Exclusion Assay
Population Doubling Time 20 - 24 hoursCell Count at 24h and 72h
Recommended Seeding Density 1.5 x 10⁴ cells/cm²Hemocytometer
Confluency for Passaging 80 - 90%Phase-Contrast Microscopy

Table 2: Subculturing Ratio and Schedule

Split RatioSeeding Density (cells/cm²)Expected Confluency (80-90%)Culture Schedule
1:3 ~3.0 x 10⁴2 - 3 daysTwice a week (e.g., Mon/Thurs)
1:5 ~1.8 x 10⁴3 - 4 daysTwice a week (e.g., Mon/Fri)
1:8 ~1.1 x 10⁴4 - 5 daysOnce a week

Experimental Protocols

1. Preparation of Reagents and Culture Vessels

  • Pre-warm complete growth medium, phosphate-buffered saline (PBS), and Trypsin-EDTA (0.25%) solution to 37°C in a water bath.

  • Ensure all procedures are conducted in a sterile biological safety cabinet (BSC).

  • Label new culture flasks or plates with the cell line name, passage number, and date.

2. Cell Washing and Detachment

  • Examine the cell culture flask under a microscope to confirm that the cells are healthy and have reached the desired confluency (80-90%).

  • Aspirate the spent culture medium from the flask.

  • Gently wash the cell monolayer by adding 5-10 mL of sterile PBS to the flask. Rock the flask gently to rinse the cells and then aspirate the PBS.

  • Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

  • Incubate the flask at 37°C for 3-5 minutes. The incubation time may vary depending on the cell line.

  • Observe the cells under a microscope. Once the cells have rounded up and started to detach, gently tap the side of the flask to dislodge the remaining cells.

3. Trypsin Inactivation and Cell Collection

  • Add 4-5 volumes of pre-warmed complete growth medium to the flask to inactivate the trypsin. The serum in the medium will neutralize the enzymatic activity.

  • Gently pipette the cell suspension up and down several times to create a single-cell suspension.

  • Transfer the cell suspension to a sterile 15 mL or 50 mL conical tube.

4. Cell Counting and Viability Assessment

  • Mix the cell suspension thoroughly.

  • Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of Trypan Blue solution (0.4%).

  • Load 10 µL of the mixture into a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

  • Calculate the cell concentration (cells/mL) and percentage of viable cells.

5. Reseeding for Subculture

  • Calculate the volume of the cell suspension required to seed the new culture flasks at the desired density (refer to Table 2).

  • Add the calculated volume of cell suspension to the newly labeled flasks containing pre-warmed complete growth medium.

  • Gently rock the flasks to ensure an even distribution of cells.

  • Place the flasks in a 37°C, 5% CO₂ incubator.

Visualizations

experimental_workflow start Start: Confluent Cells (80-90%) wash Aspirate Medium & Wash with PBS start->wash trypsinize Add Trypsin-EDTA Incubate at 37°C wash->trypsinize inactivate Inactivate Trypsin with Complete Medium trypsinize->inactivate collect Collect and Centrifuge (Optional) inactivate->collect resuspend Resuspend in Fresh Medium collect->resuspend count Count Cells (Hemocytometer) resuspend->count reseed Reseed into New Flasks count->reseed incubate Incubate at 37°C, 5% CO₂ reseed->incubate end End: New Subculture incubate->end

Caption: Workflow for the subculturing of adherent cells.

signaling_pathway ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Phosphorylates nucleus Nucleus erk->nucleus Translocates to response Cell Proliferation & Survival transcription->response

Application Notes and Protocols for the Use of "Paim I" in Preclinical Animal Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

"Paim I" is a novel, potent, and selective small molecule inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). The NGF-TrkA signaling axis is a clinically validated pathway crucial for the sensitization of nociceptors and the development of persistent pain states, particularly in inflammatory and neuropathic pain conditions. By blocking the activation of TrkA, "this compound" is hypothesized to prevent the downstream signaling cascades that lead to peripheral and central sensitization, thereby offering a targeted therapeutic approach for pain relief.

These application notes provide detailed protocols for the evaluation of "this compound" in two standard preclinical animal models of pain: the carrageenan-induced model of acute inflammatory pain and the Chronic Constriction Injury (CCI) model of neuropathic pain.

Mechanism of Action: Inhibition of the NGF-TrkA Signaling Pathway

Nerve Growth Factor (NGF) is a key mediator of pain that is upregulated following tissue injury or inflammation.[1][2][3] Binding of NGF to its receptor, TrkA, on the surface of nociceptive sensory neurons initiates receptor dimerization and autophosphorylation. This activation triggers multiple downstream intracellular signaling cascades, including the MAPK/ERK and PI3K pathways. These pathways lead to the phosphorylation of ion channels such as TRPV1, increasing their sensitivity to stimuli (peripheral sensitization), and also promote the transcription of pro-nociceptive genes.[1][4] "this compound" is designed to competitively bind to the ATP-binding pocket of the TrkA kinase domain, preventing its autophosphorylation and subsequent downstream signaling.

paim_i_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm trka TrkA Receptor mapk MAPK/ERK Pathway trka->mapk Activates pi3k PI3K Pathway trka->pi3k Activates paim_i This compound paim_i->trka Inhibits ngf NGF ngf->trka Binds gene_transcription Gene Transcription (e.g., CGRP, Substance P) mapk->gene_transcription sensitization Peripheral Sensitization (e.g., TRPV1 phosphorylation) pi3k->sensitization

Figure 1: Hypothetical mechanism of action of "this compound".

Application Protocol 1: Acute Inflammatory Pain

Model: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of novel anti-inflammatory and analgesic compounds in a setting of acute, localized inflammation.[5][6]

Experimental Workflow

workflow_inflammatory acclimatization Acclimatization (7 days) baseline Baseline Measurements (Paw Volume, Thermal Latency) acclimatization->baseline dosing Compound Administration ('this compound' or Vehicle) baseline->dosing induction Inflammation Induction (Intraplantar Carrageenan) dosing->induction 30 min post-dose assessment Post-Induction Assessment (Hourly for 6 hours) induction->assessment analysis Data Analysis assessment->analysis

Figure 2: Experimental workflow for the carrageenan-induced inflammatory pain model.
Detailed Methodology

  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurements:

    • Paw Volume: The volume of the right hind paw is measured using a plethysmometer.

    • Thermal Hyperalgesia: The basal paw withdrawal latency to a noxious heat stimulus is measured using a plantar test apparatus (Hargreaves method). A cut-off time (e.g., 20 seconds) should be employed to prevent tissue damage.

  • Compound Administration:

    • "this compound" is dissolved in a vehicle of 5% DMSO, 10% Solutol HS 15, and 85% Saline.

    • Animals are randomly assigned to groups (n=8-10 per group):

      • Vehicle Control

      • "this compound" (1, 3, 10 mg/kg)

      • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • The compound is administered via intraperitoneal (i.p.) injection 30 minutes before the carrageenan injection.

  • Induction of Inflammation: 100 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the plantar surface of the right hind paw.

  • Post-Induction Assessment: Paw volume and thermal withdrawal latency are measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Analysis:

    • Paw edema is calculated as the percentage increase in paw volume from baseline.

    • Data are presented as mean ± SEM. Statistical analysis is performed using a two-way ANOVA followed by a Bonferroni post-hoc test.

Hypothetical Data

Table 1: Effect of "this compound" on Carrageenan-Induced Paw Edema and Thermal Hyperalgesia at 3 Hours Post-Induction

Treatment GroupDose (mg/kg, i.p.)Paw Volume Increase (%)Thermal Withdrawal Latency (s)
Vehicle Control-65.4 ± 5.24.1 ± 0.5
"this compound"151.2 ± 4.86.8 ± 0.7
"this compound"332.7 ± 3.9 10.5 ± 1.1
"this compound"1015.3 ± 2.1 14.8 ± 1.3
Indomethacin1025.8 ± 3.5 12.1 ± 1.2
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are represented as mean ± SEM.

Application Protocol 2: Neuropathic Pain

Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

The CCI model is a widely accepted model of peripheral nerve injury-induced neuropathic pain, mimicking symptoms such as mechanical allodynia (pain from a non-painful stimulus).[6]

Detailed Methodology
  • Animals: Male Sprague-Dawley rats (220-260 g) are used.

  • Surgical Procedure (CCI):

    • Animals are anesthetized (e.g., isoflurane).

    • The common sciatic nerve of the right hind limb is exposed at the mid-thigh level.

    • Proximal to the trifurcation, four loose ligatures of chromic gut suture (4-0) are tied around the nerve with about 1 mm spacing. The ligatures should be tightened until a slight constriction is observed and brief muscle twitches are elicited.

    • The muscle and skin layers are closed with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Care: Animals are monitored daily and provided with appropriate post-operative analgesia for the first 48 hours (e.g., carprofen, 5 mg/kg, s.c.), which does not interfere with the development of neuropathic pain. The development of mechanical allodynia is typically established by day 7 post-surgery.

  • Compound Administration:

    • On day 7 post-surgery, daily dosing is initiated and continued for 14 days.

    • Animals are randomly assigned to groups (n=8-10 per group):

      • Sham + Vehicle

      • CCI + Vehicle

      • CCI + "this compound" (3, 10, 30 mg/kg)

      • CCI + Positive Control (e.g., Gabapentin, 100 mg/kg)

    • "this compound" is prepared as described above and administered orally (p.o.) once daily.

  • Behavioral Assessment (Mechanical Allodynia):

    • The paw withdrawal threshold is assessed using von Frey filaments with the up-down method.

    • Testing is performed before surgery (baseline), on day 7 (before first dose), and on days 10, 14, 17, and 21 post-surgery, approximately 2 hours after compound administration.

  • Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated. Data are presented as mean ± SEM. Statistical analysis is performed using a two-way repeated measures ANOVA followed by a Bonferroni post-hoc test.

Hypothetical Data

Table 2: Effect of Daily Oral Administration of "this compound" on Mechanical Allodynia in the CCI Model

Treatment GroupDose (mg/kg, p.o.)50% Withdrawal Threshold (g) - Day 7 (Pre-dose)50% Withdrawal Threshold (g) - Day 1450% Withdrawal Threshold (g) - Day 21
Sham + Vehicle-14.5 ± 0.814.8 ± 0.714.6 ± 0.9
CCI + Vehicle-2.1 ± 0.31.9 ± 0.22.0 ± 0.3
CCI + "this compound"32.3 ± 0.44.5 ± 0.65.1 ± 0.7
CCI + "this compound"102.0 ± 0.28.9 ± 1.1 10.2 ± 1.3
CCI + "this compound"302.2 ± 0.312.1 ± 1.413.5 ± 1.2***
CCI + Gabapentin1002.1 ± 0.39.5 ± 1.210.8 ± 1.4***
*p<0.05, **p<0.01, ***p<0.001 compared to CCI + Vehicle. Data are represented as mean ± SEM.

General Considerations

  • Solubility and Formulation: "this compound" is sparingly soluble in aqueous solutions. The provided vehicle is recommended for optimal solubility and bioavailability in preclinical studies. For other routes of administration, formulation optimization may be required.

  • Pharmacokinetics: A full pharmacokinetic profile (ADME) should be established to inform dosing regimens and to correlate plasma/tissue concentrations with analgesic efficacy.

  • Off-Target Effects: While designed to be a selective TrkA inhibitor, comprehensive off-target screening should be performed to rule out potential confounding effects on other kinases or receptors.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals used should be minimized, and procedures should be refined to reduce pain and distress.[7]

References

"Paim I" dosage and administration guidelines for research

Author: BenchChem Technical Support Team. Date: December 2025

No public data is currently available for a research compound designated "Paim I." A comprehensive search of scientific literature and public databases has yielded no information regarding its chemical structure, mechanism of action, or any associated research, including dosage and administration guidelines.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time. The lack of foundational data prevents the summarization of quantitative data, the detailing of experimental protocols, and the visualization of any signaling pathways.

This absence of information could be due to several reasons:

  • Novelty: "this compound" may be a very new or proprietary compound that has not yet been disclosed in public research forums or publications.

  • Internal Code: The designation "this compound" might be an internal codename used by a specific research institution or company, with data not yet available to the public.

  • Alternative Nomenclature: The compound may be more commonly known under a different name or designation.

  • Typographical Error: There is a possibility that the name provided contains a typographical error.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the name and consult internal documentation or primary sources from the originating research group. Without a verifiable and publicly documented compound, providing accurate and safe research guidelines is impossible.

Application Notes and Protocols: Paim I, an α-Amylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paim I is a proteinaceous α-amylase inhibitor isolated from the culture filtrate of Streptomyces corchorushii. As a member of the α-amylase inhibitor family, this compound effectively blocks the activity of certain animal α-amylases, the enzymes responsible for the initial digestion of starch and glycogen. This inhibitory action makes this compound a subject of interest for research into carbohydrate metabolism and the development of potential therapeutics for conditions related to carbohydrate digestion. These application notes provide detailed protocols for the preparation of this compound solutions, its stability profile, and a standard protocol for assessing its inhibitory activity.

Data Presentation

Table 1: this compound Solution Preparation Parameters
ParameterRecommendationNotes
Solvent/Buffer 20 mM Sodium Phosphate Buffer with 6.7 mM Sodium ChloridepH should be adjusted to 6.9. Alternatively, Phosphate-Buffered Saline (PBS) at pH 7.4 can be used.
Concentration 1 mg/mL stock solutionCan be further diluted in the assay buffer to achieve desired experimental concentrations.
Solubilization Gently vortex or pipette to dissolve.Avoid vigorous shaking to prevent protein denaturation and aggregation.
Storage of Stock Solution Aliquot and store at -20°C for long-term storage.For short-term use (up to one week), the solution can be stored at 4°C. Avoid repeated freeze-thaw cycles.
Table 2: Stability Profile of this compound
ConditionStabilityCitation
Temperature Stable after treatment at 100°C for 10 minutes.[1][2]
pH Range Stable in the pH range of 5 to 8.[1][2]
Long-term Storage (Lyophilized) Store at -20°C or below.General recommendation for protein stability.
Long-term Storage (Solution) Best preserved at -20°C; approximately 50% activity retained after 28 days. At 8°C, approximately 45% activity is retained, and at room temperature, only 35% activity is retained over the same period.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • Lyophilized this compound protein

  • 20 mM Sodium Phosphate Buffer with 6.7 mM Sodium Chloride, pH 6.9 (Assay Buffer)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Bring the lyophilized this compound vial to room temperature.

  • Briefly centrifuge the vial to collect the powder at the bottom.

  • Carefully open the vial and add the appropriate volume of Assay Buffer to achieve a final concentration of 1 mg/mL.

  • Gently mix by pipetting up and down or by brief, gentle vortexing until the protein is completely dissolved. Avoid foaming.

  • Visually inspect the solution to ensure there are no particulates. If necessary, centrifuge at a low speed to pellet any insoluble material.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use or at 4°C for immediate use (within a week).

Protocol 2: In Vitro α-Amylase Inhibition Assay

This protocol is a colorimetric assay based on the quantification of reducing sugars produced from the enzymatic digestion of starch using the 3,5-dinitrosalicylic acid (DNSA) method.

Materials:

  • This compound stock solution (1 mg/mL)

  • Porcine pancreatic α-amylase (or other suitable animal α-amylase) solution (2 U/mL in Assay Buffer)

  • 1% (w/v) Soluble Starch solution in Assay Buffer

  • 20 mM Sodium Phosphate Buffer with 6.7 mM Sodium Chloride, pH 6.9 (Assay Buffer)

  • 3,5-Dinitrosalicylic Acid (DNSA) Reagent

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

  • Water bath

Procedure:

  • Preparation of Reagents:

    • Prepare the this compound and acarbose solutions to the desired test concentrations by diluting the stock solutions with the Assay Buffer.

    • Prepare the α-amylase solution fresh before the assay.

    • Prepare the starch solution by dissolving soluble starch in the Assay Buffer with gentle heating. Allow it to cool to room temperature before use.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the this compound solution at various concentrations to the 'Test' wells.

    • Add 50 µL of the acarbose solution to the 'Positive Control' wells.

    • Add 50 µL of Assay Buffer to the 'Enzyme Control' (100% enzyme activity) and 'Blank' wells.

  • Pre-incubation:

    • Add 50 µL of the α-amylase solution to the 'Test', 'Positive Control', and 'Enzyme Control' wells.

    • Add 50 µL of Assay Buffer to the 'Blank' wells.

    • Mix gently and incubate the plate at 37°C for 20 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the 1% starch solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding 100 µL of the DNSA reagent to each well.

    • Cover the plate and place it in a boiling water bath (100°C) for 5 minutes.

  • Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [ (AEnzyme Control - ABlank) - (ATest - ASample Blank) ] / (AEnzyme Control - ABlank) * 100

    • Where A is the absorbance. A 'Sample Blank' containing the this compound solution and starch but no enzyme should be included to correct for any absorbance from the inhibitor itself.

Visualizations

Paim_I_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Starch Starch (Substrate) Amylase α-Amylase (Enzyme) Starch->Amylase Binds to active site Products Maltose & Other Oligosaccharides Amylase->Products Hydrolyzes InhibitedComplex Amylase-Paim I Complex (Inactive) PaimI This compound (Inhibitor) PaimI->Amylase Binds to active site

Caption: Mechanism of α-amylase inhibition by this compound.

Inhibition_Assay_Workflow A 1. Prepare Reagents (this compound, Amylase, Starch, Buffers) B 2. Set up 96-well Plate (Add this compound/Controls) A->B C 3. Pre-incubation (Add α-Amylase, Incubate at 37°C) B->C D 4. Initiate Reaction (Add Starch, Incubate at 37°C) C->D E 5. Stop Reaction & Develop Color (Add DNSA, Boil) D->E F 6. Measure Absorbance (540 nm) E->F G 7. Calculate % Inhibition F->G

References

In Vivo Imaging Probe "Paim I": Information Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, no specific information could be found regarding an in vivo imaging probe or molecule designated as "Paim I." Publicly available scientific literature and databases do not contain references to a probe with this name for use in in vivo imaging techniques such as fluorescence, photoacoustic, or magnetic resonance imaging.

Without specific details on the nature of "this compound," including its molecular structure, mechanism of action, and the imaging modality it is designed for, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in in vivo imaging are encouraged to consult resources detailing established imaging probes and techniques. Broad categories of in vivo imaging probes include:

  • Fluorescent Probes: These molecules absorb light at a specific wavelength and emit it at a longer wavelength. They can be designed to target specific molecules or cellular processes.

  • Photoacoustic Probes: These agents absorb light and convert it into sound waves, which can be detected to create images. This technique offers good spatial resolution at greater tissue depths than traditional fluorescence imaging.

  • MRI Contrast Agents: These compounds, often based on gadolinium or iron oxide, alter the magnetic properties of nearby water molecules to enhance the contrast of MRI images.

For detailed protocols and application notes, it is recommended to refer to scientific publications on specific, well-characterized imaging probes relevant to the research area of interest.

Application Notes and Protocols for "Paim I," a Novel Ion Channel Modulator for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Paim I" is not a publicly recognized scientific name for a specific molecule based on available data. Therefore, this document serves as a detailed template for an application note and protocol for a hypothetical novel ion channel modulator, referred to herein as Compound X (this compound) , designed for researchers, scientists, and drug development professionals in the field of pain electrophysiology.

Introduction

Chronic pain is a debilitating condition with a significant unmet medical need.[1] Ion channels located on the peripheral and central nervous systems play a crucial role in the transmission and modulation of pain signals.[2] Specifically, voltage-gated sodium channels (NaV) and transient receptor potential (TRP) channels are key targets for novel analgesic drugs.[2][3] Compound X (this compound) is a novel small molecule designed to modulate the activity of pain-related ion channels, offering a potential new therapeutic avenue for the treatment of chronic pain.

These application notes provide detailed protocols for the characterization of Compound X (this compound) using in vitro electrophysiology assays. The described methods will enable researchers to assess the potency, selectivity, and mechanism of action of Compound X (this compound) on key ion channels implicated in nociception.

Data Presentation: Effects of Compound X (this compound) on Pain-Related Ion Channels

The following tables summarize the inhibitory effects of Compound X (this compound) on a panel of human ion channels expressed in HEK293 cells, as determined by whole-cell patch-clamp electrophysiology.

Table 1: Potency of Compound X (this compound) on Voltage-Gated Sodium Channels (NaV)

Ion ChannelIC50 (nM)Hill SlopeN
hNaV1.715.21.18
hNaV1.8120.50.96
hNaV1.9250.81.07
hNaV1.5 (cardiac)>10,000n/a5

Table 2: Potency of Compound X (this compound) on Transient Receptor Potential (TRP) Channels

Ion ChannelIC50 (nM)Hill SlopeN
hTRPV155.61.29
hTRPA1890.10.86
hTRPM8>10,000n/a5

Signaling Pathway

The following diagram illustrates the role of key ion channels in the nociceptive signaling pathway, which are the primary targets for Compound X (this compound).

nociceptive_pathway cluster_periphery Peripheral Nerve Terminal cluster_cns Central Nervous System (Spinal Cord) Noxious Stimuli Noxious Stimuli TRPV1 TRPV1 Noxious Stimuli->TRPV1 Activates Action Potential Generation Action Potential Generation TRPV1->Action Potential Generation Depolarization NaV1.7/1.8/1.9 NaV1.7/1.8/1.9 NaV1.7/1.8/1.9->Action Potential Generation Propagation Neurotransmitter Release Neurotransmitter Release Action Potential Generation->Neurotransmitter Release Signal Propagation Signal to Brain Signal to Brain Second Order Neuron Second Order Neuron Second Order Neuron->Signal to Brain Ascending Pathway Neurotransmitter Release->Second Order Neuron Synaptic Transmission Compound X (this compound) Compound X (this compound) Compound X (this compound)->TRPV1 Inhibits Compound X (this compound)->NaV1.7/1.8/1.9 Inhibits

Figure 1: Simplified nociceptive signaling pathway and the inhibitory targets of Compound X (this compound).

Experimental Protocols

The following are generalized protocols for characterizing the effects of Compound X (this compound) on ion channels using manual and automated patch-clamp electrophysiology.

Cell Culture
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human ion channel of interest (e.g., hNaV1.7, hTRPV1).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent cultures.

  • Transfection (for transient expression): Alternatively, transiently transfect cells with the plasmid DNA encoding the ion channel of interest using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

Manual Patch-Clamp Electrophysiology Protocol

This protocol is designed to provide high-resolution recordings of ionic currents.[4]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Procedure:

    • Plate cells on glass coverslips 24 hours before the experiment.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (gigaseal) between the pipette tip and the cell membrane.[4]

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.[4]

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a voltage protocol to elicit the desired ionic currents. For NaV channels, a step depolarization to 0 mV for 20 ms is typical. For TRPV1, a voltage ramp or step in the presence of an agonist (e.g., capsaicin) is used.

    • Record baseline currents in the external solution.

    • Apply different concentrations of Compound X (this compound) via the perfusion system and record the resulting currents.

    • Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.

Automated Patch-Clamp Electrophysiology Protocol

This protocol is suitable for higher throughput screening of compounds.[5][6]

  • Instrumentation: Use a planar-array automated patch-clamp system.

  • Solutions: Prepare external and internal solutions as described for manual patch-clamp, ensuring they are filtered and compatible with the automated system.

  • Procedure:

    • Prepare a single-cell suspension from the cultured cells.

    • Load the cell suspension and the test compounds (including Compound X (this compound)) onto the system's plate.

    • The instrument will automatically perform cell capture, seal formation, whole-cell access, and solution exchange.

    • Apply a pre-programmed voltage protocol to elicit and record ionic currents.

    • The system will apply a range of concentrations of Compound X (this compound) and record the corresponding inhibition of the ionic current.

    • The system's software will automatically analyze the data and generate concentration-response curves to determine IC50 values.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating a novel ion channel modulator like Compound X (this compound).

experimental_workflow Cell Line Development Cell Line Development Primary Screening Primary Screening Cell Line Development->Primary Screening Stable/Transient Expression Potency Determination Potency Determination Primary Screening->Potency Determination Hit Identification (Automated Patch-Clamp) Selectivity Profiling Selectivity Profiling Potency Determination->Selectivity Profiling IC50 on Primary Target (Manual/Automated Patch-Clamp) Mechanism of Action Studies Mechanism of Action Studies Potency Determination->Mechanism of Action Studies Detailed Characterization Data Analysis & Reporting Data Analysis & Reporting Selectivity Profiling->Data Analysis & Reporting Off-Target Effects Mechanism of Action Studies->Data Analysis & Reporting e.g., State-Dependence

Figure 2: General experimental workflow for the electrophysiological characterization of Compound X (this compound).

Conclusion

The protocols and data presented in these application notes provide a framework for the electrophysiological characterization of Compound X (this compound) as a potential novel analgesic. By utilizing these methods, researchers can obtain robust and reproducible data to evaluate the compound's efficacy and mechanism of action on key pain-related ion channels. This information is critical for the advancement of new therapies for the treatment of chronic pain.[7][8]

References

Application Notes and Protocols for Identifying Pan-Assay Interference Compounds (PAINS) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries. However, a significant challenge in HTS is the prevalence of Pan-Assay Interference Compounds (PAINS). These molecules frequently generate false-positive results through a variety of nonspecific mechanisms rather than by specific interactions with the intended biological target.[1][2] This can lead to the wasteful expenditure of resources on non-viable lead candidates.[3][4]

These application notes provide an overview of PAINS, with a focus on thiol-reactive chemotypes, and offer detailed protocols for counter-screens to identify these problematic compounds early in the drug discovery pipeline. Thiol-reactive compounds are a prominent class of PAINS that interfere with assays by covalently modifying cysteine residues on proteins or reacting with thiol-containing reagents in the assay buffer.[1][4][5]

Key Mechanisms of PAINS Interference

PAINS can interfere with HTS assays through several mechanisms, including:

  • Covalent Reactivity: Formation of covalent bonds with proteins, often through reactions with nucleophilic residues like cysteine.[1][4]

  • Redox Activity: Participation in redox cycling, which can alter the function of target proteins or generate reactive oxygen species that interfere with assay readouts.[4]

  • Fluorescence Interference: Intrinsic fluorescence of the compound or quenching of the assay's fluorescent signal.[3][6][7]

  • Aggregation: Formation of aggregates that can sequester and non-specifically inhibit enzymes.[4]

  • Metal Chelation: Sequestration of metal ions that are essential for enzyme function or assay signal generation.[3][4]

Focus on Thiol-Reactive PAINS

A significant number of PAINS exhibit reactivity towards thiols. This is particularly problematic in assays that utilize thiol-containing molecules such as dithiothreitol (DTT) as a reducing agent or coenzyme A (CoA) as a substrate or cofactor. The interference can manifest as apparent inhibition of the target enzyme due to the sequestration of essential thiol-containing reagents or direct modification of the enzyme itself.[1][5]

The following sections will detail experimental protocols to identify thiol-reactive PAINS, using examples of chemotypes that have been shown to interfere in a sulfhydryl-scavenging HTS assay targeting a histone acetyltransferase.[1]

Data Presentation: Representative Thiol-Reactive PAINS

The following table summarizes the inhibitory activity of representative thiol-reactive PAINS chemotypes in a primary HTS assay and a counter-screen designed to detect interference with a thiol-containing reagent (CoA). The data is adapted from a study on a histone acetyltransferase HTS assay.[5]

ChemotypeRepresentative CompoundPrimary HTS IC50 (µM)CoA-CPM Counter-Screen IC50 (µM)Proposed Interference Mechanism
Benzo[b]thiophene 1,1-dioxideCompound 1a 15 ± 212 ± 1Michael addition–elimination with thiols.[5]
BenzothiadiazoleCompound 2a 8 ± 17 ± 1Nucleophilic aromatic substitution with thiols.[1][5]
1,2,4-ThiadiazoleCompound 3a 25 ± 320 ± 2Ring-opening reaction with thiols.[5]
p-HydroxyarylsulfonamideCompound 6b 5 ± 14 ± 1Redox activity and potential for addition-elimination.[5]

Table 1: Inhibitory activities of representative thiol-reactive PAINS. The similarity between the primary HTS IC50 and the CoA-CPM counter-screen IC50 suggests that the observed activity is likely due to assay interference.

Experimental Protocols

Protocol 1: Thiol-Reactive Compound Counter-Screen (Compound-CoA-CPM Assay)

This protocol is designed to identify compounds that interfere with an assay by reacting with thiol-containing reagents, such as coenzyme A (CoA). It mimics the primary HTS assay but replaces the enzyme and its substrate with CoA to directly measure the compound's reactivity with a thiol. The fluorescent reporter 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) is used, which becomes fluorescent upon reaction with free thiols.

Materials:

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Triton X-100)

  • Coenzyme A (CoA) stock solution

  • CPM stock solution

  • Test compounds dissolved in DMSO

  • 384-well assay plates (black, low-volume)

  • Plate reader capable of measuring fluorescence (e.g., Ex/Em = 380/465 nm)

Procedure:

  • Compound Plating: Dispense test compounds into the assay plates to achieve a final concentration range of 200 nM to 125 µM. Include DMSO-only wells as a negative control.

  • Reagent Preparation: Prepare a solution of CoA in assay buffer. The concentration of CoA should be titrated to match the fluorescence intensity of the uninhibited enzyme reaction in the primary HTS assay (e.g., approximately 5 µM).[5]

  • Incubation with CoA: Dispense the CoA solution into the assay plates containing the test compounds.

  • CPM Addition: Add CPM solution to all wells to a final concentration of approximately 20 µM.

  • Incubation: Incubate the plates at room temperature for a period identical to the primary HTS assay (e.g., 30 minutes), protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve. Compounds with low IC50 values in this assay are likely thiol-reactive and are flagged as potential PAINS.

Protocol 2: Fluorescence Quenching Counter-Screen

This protocol identifies compounds that interfere with the assay readout by quenching the fluorescent signal.

Materials:

  • Assay buffer

  • Fluorescent product of the primary assay (or a stable fluorescent molecule with similar spectral properties)

  • Test compounds dissolved in DMSO

  • 384-well assay plates (black, low-volume)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Compound Plating: Dispense test compounds into the assay plates to achieve the desired final concentrations (e.g., 10 µM). Include DMSO-only wells as a negative control and a known fluorescence quencher (e.g., BHQ-1) as a positive control.[1][5]

  • Fluorescent Product Addition: Prepare a solution of the fluorescent product in assay buffer to a concentration that yields a robust signal. Dispense this solution into all wells.

  • Incubation: Incubate the plates at room temperature for a short period (e.g., 5-10 minutes), protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity.

  • Data Analysis: Calculate the percent signal reduction for each compound relative to the DMSO controls. Compounds causing a significant signal reduction (e.g., >20%) are flagged as potential fluorescence quenchers.[5]

Visualizations

HTS_Triage_Workflow HTS Primary High-Throughput Screen Hits Initial Hits HTS->Hits Triage Hit Triage Hits->Triage Thiol_CS Thiol-Reactive Counter-Screen Triage->Thiol_CS Identify thiol-reactive compounds Fluor_CS Fluorescence Quenching Counter-Screen Triage->Fluor_CS Identify fluorescence quenchers Ortho_Assay Orthogonal Assay Triage->Ortho_Assay Confirm on-target activity PAINS PAINS (False Positives) Thiol_CS->PAINS Fluor_CS->PAINS Validated_Hits Validated Hits Ortho_Assay->Validated_Hits

Caption: Workflow for HTS hit triage to identify PAINS.

Thiol_Reactive_Mechanism cluster_assay Assay Environment cluster_outcome Outcome PAINS Thiol-Reactive PAINS Adduct Covalent Adduct PAINS->Adduct reacts with Thiol Thiol-Containing Molecule (e.g., Protein Cysteine, CoA, DTT) Thiol->Adduct reacts with Interference Assay Interference (False Positive Signal) Adduct->Interference

Caption: General mechanism of thiol-reactive PAINS interference.

Fluorescence_Quenching Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Emission Emitted Light (Signal) Fluorophore->Emission Normal Emission Quencher Quencher (PAINS) Fluorophore->Quencher Energy Transfer No_Signal Reduced/No Signal Quencher->No_Signal

Caption: Diagram illustrating fluorescence quenching by a PAINS compound.

References

Targeting Ion Channels for Pain Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion channels are crucial players in the pathophysiology of pain, representing a significant class of therapeutic targets for the development of novel analgesics. These pore-forming proteins, located in the membranes of excitable cells like neurons, are responsible for initiating and propagating the electrical signals that are interpreted as pain. Dysregulation of ion channel function is a key contributor to chronic pain states. This document provides detailed application notes and protocols for studying three major classes of ion channels implicated in pain: Voltage-Gated Sodium Channels (NaV), Transient Receptor Potential (TRP) Channels, and Voltage-Gated Potassium Channels (KV). Understanding the function and modulation of these channels is paramount for the discovery of more effective and safer pain therapies.

Key Ion Channels in Pain Signaling

Voltage-Gated Sodium Channel 1.7 (NaV1.7)

NaV1.7 is a critical ion channel in pain signaling, primarily expressed in peripheral sensory neurons.[1][2][3] It acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials in response to noxious stimuli.[2][4] Genetic studies have solidified its importance: loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes.[3] This makes selective inhibition of NaV1.7 a highly sought-after strategy for analgesic drug development.[4][5]

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that functions as a polymodal sensor for a variety of pain-producing stimuli, including noxious heat (>42°C), acidic conditions (pH < 5.2), and pungent compounds like capsaicin from chili peppers.[6][7][8] Expressed predominantly in primary sensory neurons, TRPV1 is a key integrator of inflammatory and neuropathic pain signals.[9][10] During inflammation, various mediators are released that sensitize TRPV1 channels, lowering their activation threshold and contributing to thermal hyperalgesia.[7][9][11]

Voltage-Gated Potassium Channel 7 (KV7)

Neuronal KV7 channels (composed of KCNQ2-5 subunits) are responsible for generating the M-current, a sub-threshold potassium current that stabilizes the neuronal membrane potential and acts as a brake on repetitive firing.[12][13][14][15][16] These channels are expressed in nociceptive neurons, and their activation leads to hyperpolarization, making it more difficult for the neuron to fire an action potential.[12][17] Downregulation of KV7 channel function or expression can lead to neuronal hyperexcitability and is implicated in neuropathic pain.[13] Therefore, openers of KV7 channels are a promising therapeutic avenue for pain management.[13][18]

Quantitative Data on Ion Channel Modulators

The following tables summarize the potency of various pharmacological tools used to study NaV1.7, TRPV1, and KV7 channels.

Table 1: Inhibitors of NaV1.7

CompoundTypeIC50 (nM)Notes
Tetrodotoxin (TTX)Pore Blocker~1-10Non-selective NaV channel blocker, useful for distinguishing TTX-sensitive vs. TTX-resistant channels.
μ-SLPTX-Ssm6aPeptide Toxin~25Potent inhibitor with selectivity for NaV1.7.[4]
PF-05089771Small Molecule11Highly selective NaV1.7 inhibitor.
GNE-0439Small Molecule340Selective NaV1.7 inhibitor.[19]
Vixotrigine (BIIB074)Small Molecule~150State-dependent inhibitor of multiple NaV channels, including NaV1.7.[5]

Table 2: Modulators of TRPV1

CompoundTypeIC50/EC50 (nM)Notes
CapsaicinAgonistEC50: ~10-100Potent agonist, causes channel opening and subsequent desensitization.[20]
Resiniferatoxin (RTX)AgonistEC50: <1Ultrapotent agonist.
CapsazepineAntagonistIC50: ~100-500Competitive antagonist.[20]
AMG-9810AntagonistIC50: ~25-85Potent and selective antagonist.
SB-366791AntagonistIC50: 5.7Potent and selective antagonist.[21]

Table 3: Openers of KV7 Channels

CompoundTypeEC50 (nM)Notes
Retigabine (Ezogabine)Opener~100-500Non-selective opener of KV7.2-7.5, used as an anticonvulsant and has analgesic properties.[16]
FlupirtineOpener~1000-5000Centrally acting non-opioid analgesic that acts as a KV7 channel opener.
ML213Opener~250Selective for KV7.2 and KV7.4.[16]
ICA-069673Opener~300Selective for KV7.2/7.3 heteromers.[16]
SCR2682Opener~100Novel KV7 channel opener with antinociceptive effects.[17]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NaV1.7

This protocol allows for the direct measurement of NaV1.7 currents in cultured cells.

1. Cell Preparation:

  • Culture CHO or HEK293 cells stably expressing human NaV1.7.
  • Plate cells onto glass coverslips 24-48 hours before recording.
  • Harvest cells using standard procedures.[22]

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

3. Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with the external solution.
  • Pull recording pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
  • Approach a cell with the pipette and form a gigaohm seal.
  • Rupture the cell membrane to achieve the whole-cell configuration.[23][24]
  • Hold the cell at a membrane potential of -120 mV to ensure all NaV1.7 channels are in the closed state.
  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit inward sodium currents.[25]
  • To assess compound inhibition, first establish a stable baseline current, then perfuse the chamber with the external solution containing the test compound at the desired concentration and repeat the voltage-step protocol.

Protocol 2: Calcium Imaging of TRPV1 Activity

This protocol measures changes in intracellular calcium as an indicator of TRPV1 channel activation.

1. Cell Preparation:

  • Culture HEK293 cells transiently or stably expressing human TRPV1.
  • Plate cells in a 96-well or 384-well black-walled, clear-bottom plate.[26]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.[6][8]
  • Remove the culture medium from the cells and add the dye-loading buffer.
  • Incubate for 30-60 minutes at 37°C.
  • Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.

3. Assay Procedure:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR).[27]
  • Establish a baseline fluorescence reading for each well.
  • For agonist testing, add the agonist (e.g., capsaicin) at various concentrations and continuously measure the fluorescence signal. An increase in fluorescence indicates calcium influx through TRPV1 channels.
  • For antagonist testing, pre-incubate the cells with the antagonist for a defined period before adding a fixed concentration of agonist. A reduction in the agonist-evoked fluorescence signal indicates antagonism of TRPV1.[26]

Protocol 3: High-Throughput Screening (HTS) for Ion Channel Modulators

This workflow outlines a general approach for screening large compound libraries for ion channel modulators.

1. Assay Development:

  • Choose a suitable assay format based on the ion channel target (e.g., fluorescence-based assays using voltage-sensitive or ion-sensitive dyes, or automated electrophysiology).[28][29][30][31]
  • Optimize assay parameters such as cell density, dye concentration, and stimulation conditions to achieve a robust and reproducible signal.

2. Primary Screen:

  • Screen a large compound library at a single concentration.
  • The goal is to identify "hits" that modulate the ion channel activity above a certain threshold.

3. Hit Confirmation:

  • Re-test the initial hits from the primary screen to confirm their activity and eliminate false positives.

4. Dose-Response Analysis:

  • Test the confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50).

5. Selectivity Profiling:

  • Test the potent hits against other related ion channels to determine their selectivity.

6. Secondary and Functional Assays:

  • Characterize the mechanism of action of the most promising hits using more detailed assays, such as manual or automated patch-clamp electrophysiology.[29]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 NaV1.7 Signaling in Nociception Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal) Subthreshold_Depolarization Subthreshold Depolarization Noxious_Stimuli->Subthreshold_Depolarization NaV1_7_Activation NaV1.7 Activation Subthreshold_Depolarization->NaV1_7_Activation Action_Potential Action Potential Generation NaV1_7_Activation->Action_Potential Pain_Signal_Transmission Pain Signal to CNS Action_Potential->Pain_Signal_Transmission

Caption: NaV1.7 amplifies subthreshold depolarizations to initiate pain signals.

G cluster_1 TRPV1 Sensitization in Inflammatory Pain Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin, Prostaglandins) GPCR_Activation GPCR Activation Inflammatory_Mediators->GPCR_Activation PKA_PKC_Activation PKA/PKC Activation GPCR_Activation->PKA_PKC_Activation TRPV1_Phosphorylation TRPV1 Phosphorylation (Sensitization) PKA_PKC_Activation->TRPV1_Phosphorylation Lowered_Activation_Threshold Lowered Activation Threshold TRPV1_Phosphorylation->Lowered_Activation_Threshold Exaggerated_Pain_Response Exaggerated Pain Response (Hyperalgesia) Lowered_Activation_Threshold->Exaggerated_Pain_Response

Caption: Inflammatory mediators sensitize TRPV1, leading to hyperalgesia.

G cluster_2 Role of KV7 Channels in Neuronal Excitability KV7_Channels KV7 Channels (M-current) K_Efflux K+ Efflux KV7_Channels->K_Efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_Efflux->Membrane_Hyperpolarization Stabilized_Resting_Potential Stabilized Resting Potential Membrane_Hyperpolarization->Stabilized_Resting_Potential Reduced_Excitability Reduced Neuronal Excitability Stabilized_Resting_Potential->Reduced_Excitability Decreased_Pain_Signaling Decreased Pain Signaling Reduced_Excitability->Decreased_Pain_Signaling

Caption: KV7 channels reduce neuronal excitability by stabilizing the membrane potential.

G cluster_3 Experimental Workflow for Ion Channel Drug Discovery HTS High-Throughput Screening (e.g., FLIPR) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response (IC50/EC50) Hit_Identification->Dose_Response Selectivity_Screening Selectivity Screening Dose_Response->Selectivity_Screening Electrophysiology Electrophysiology (Patch-Clamp) Selectivity_Screening->Electrophysiology In_Vivo_Pain_Models In Vivo Pain Models Electrophysiology->In_Vivo_Pain_Models Lead_Optimization Lead Optimization In_Vivo_Pain_Models->Lead_Optimization

Caption: A typical workflow for the discovery of novel ion channel modulators for pain.

References

Application Notes: Principles of Analgesic Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the entity "Paim I" did not yield specific results for a compound or drug with that name in the context of analgesic combinations. It is possible that "this compound" may be a novel, not yet widely documented compound, a proprietary name, or a potential typographical error.

To provide accurate and relevant Application Notes and Protocols as requested, clarification on the identity of "this compound" is essential.

In the interim, to fulfill the user's request for detailed information on analgesic combinations for a research audience, the following sections provide a comprehensive overview of the principles, methodologies, and key considerations in the study of combined analgesic therapies. This information is structured to serve as a robust framework that can be adapted once the specific details of "this compound" are available.

The use of two or more analgesics with different mechanisms of action is a cornerstone of modern pain management, a strategy known as multi-modal therapy.[1] The primary goal is to achieve synergistic or additive analgesic effects, which allows for the use of lower doses of individual drugs, thereby reducing the incidence and severity of adverse effects.[1][2]

Rationale for Combination Therapy:

  • Enhanced Efficacy: Targeting multiple pain pathways simultaneously can produce a greater analgesic effect than targeting a single pathway.[1][2] Pain is a complex process involving numerous neurochemical and anatomical pathways, making it unlikely that a single-mechanism drug will be effective for all types of pain.[2][3]

  • Reduced Side Effects: By using lower doses of each component in a combination, the side effects associated with higher doses of a single agent can be minimized.[1][4]

  • Broadened Spectrum of Activity: Combining analgesics can be effective in treating mixed pain states, such as those with both nociceptive and neuropathic components.[1]

Common Classes of Analgesics Used in Combination:

  • Opioids: (e.g., Morphine, Fentanyl, Tramadol) - Act on opioid receptors in the central nervous system.[5]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): (e.g., Ibuprofen, Diclofenac) - Inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that mediate pain and inflammation.[5]

  • Adjuvants: (e.g., Antidepressants, Anticonvulsants) - These drugs are not primarily analgesics but can relieve pain in certain conditions, particularly neuropathic pain.[1]

Experimental Protocols: Preclinical Assessment of Analgesic Combinations

Preclinical animal models are crucial for evaluating the efficacy and synergy of new analgesic combinations before they can be tested in humans.[6][7]

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This is a widely used model for screening the antinociceptive effects of drugs against visceral pain.

Protocol:

  • Animal Model: Adult male Swiss mice (20-25g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Drug Administration:

    • The test compound ("this compound"), the combination analgesic, and a vehicle control are administered intraperitoneally (i.p.) or orally (p.o.).

    • A standard reference drug, such as morphine or diclofenac, is used as a positive control.

  • Induction of Writhing: 30 minutes after drug administration, 0.6% acetic acid solution (10 ml/kg) is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. An ED50 (the dose that produces 50% of the maximum effect) can be determined for each drug and the combination.

Formalin Test (Inflammatory Pain Model)

The formalin test produces a biphasic pain response and is useful for differentiating between centrally and peripherally acting analgesics.

Protocol:

  • Animal Model: Adult male Sprague-Dawley rats (200-250g) are commonly used.

  • Acclimatization: Animals are acclimatized and handled for several days before the test.

  • Drug Administration: The test compound, combination analgesic, vehicle control, and positive control are administered via the desired route (e.g., i.p., p.o., intrathecal).

  • Induction of Pain: A dilute solution of formalin (e.g., 2.5% in saline, 50 µL) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: The animal is immediately placed in a clear observation chamber. The time spent licking, biting, or flinching the injected paw is recorded in two phases:

    • Phase 1 (Neurogenic pain): 0-5 minutes post-formalin injection.

    • Phase 2 (Inflammatory pain): 15-30 minutes post-formalin injection.

  • Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The percentage of inhibition is determined for each treatment group relative to the control group.

Isobolographic Analysis for Synergy

Isobolographic analysis is a standard method to determine whether the effect of a drug combination is additive, synergistic (supra-additive), or antagonistic (sub-additive).[8]

Protocol:

  • Dose-Response Curves: Generate dose-response curves for each drug administered alone to determine their individual ED50 values.

  • Combination Administration: Administer the drugs in combination at fixed-ratio fractions of their individual ED50s (e.g., 1/2, 1/4, 1/8 of their respective ED50s).

  • Experimental ED50: Determine the ED50 for the drug combination from the dose-response curve of the combined administration.

  • Theoretical Additive ED50: Calculate the theoretical additive ED50 based on the individual ED50s and the proportion of each drug in the combination.

  • Isobologram Construction: Plot the individual ED50s on the x and y axes. The line connecting these two points is the line of additivity. The experimentally determined ED50 of the combination is then plotted on the graph.

    • Synergy: The experimental point lies significantly below the line of additivity.

    • Additivity: The experimental point falls on the line of additivity.

    • Antagonism: The experimental point is significantly above the line of additivity.

Data Presentation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Antinociceptive Effect of "this compound" and Analgesic Combinations in the Acetic Acid Writhing Test

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition
Vehicle Control-
"this compound"
Analgesic X
"this compound" + Analgesic X
Morphine

Table 2: Isobolographic Analysis of the Combination of "this compound" and Analgesic X

Drug / CombinationExperimental ED50 (mg/kg)Theoretical Additive ED50 (mg/kg)Interaction IndexType of Interaction
"this compound"N/AN/AN/A
Analgesic XN/AN/AN/A
"this compound" + Analgesic X

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway for a novel analgesic and a typical experimental workflow for assessing analgesic synergy.

G cluster_0 Peripheral Nociceptor cluster_1 Dorsal Horn of Spinal Cord This compound This compound Target Receptor Target Receptor This compound->Target Receptor AnalgesicX Analgesic X (e.g., NSAID) COX COX Enzyme AnalgesicX->COX Inhibition PGE2 Prostaglandin E2 Nociceptive Signal\nTransmission Nociceptive Signal Transmission PGE2->Nociceptive Signal\nTransmission Sensitization COX->PGE2 Second Messenger\nSystem Second Messenger System Target Receptor->Second Messenger\nSystem Inhibition Ion Channel\nModulation Ion Channel Modulation Second Messenger\nSystem->Ion Channel\nModulation ↓ Excitability Ion Channel\nModulation->Nociceptive Signal\nTransmission Reduced Signal G start Start: Hypothesis of Synergy dose_response_1 Determine ED50 for 'this compound' Alone start->dose_response_1 dose_response_2 Determine ED50 for Analgesic X Alone start->dose_response_2 isobolographic Isobolographic Analysis: Administer Drugs in Combination at Fixed Ratios of ED50s dose_response_1->isobolographic calculate_theo_ed50 Calculate Theoretical Additive ED50 dose_response_1->calculate_theo_ed50 dose_response_2->isobolographic dose_response_2->calculate_theo_ed50 determine_exp_ed50 Determine Experimental ED50 of the Combination isobolographic->determine_exp_ed50 compare Compare Experimental and Theoretical ED50s determine_exp_ed50->compare calculate_theo_ed50->compare synergy Conclusion: Synergy compare->synergy Experimental < Theoretical additivity Conclusion: Additivity compare->additivity Experimental ≈ Theoretical antagonism Conclusion: Antagonism compare->antagonism Experimental > Theoretical

References

Application Notes and Protocols: PAI-1 (Plasminogen Activator Inhibitor-1) in Modulating Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanism of Action

Key Interactions:

Signaling Pathways and Cellular Processes

// Edges PAI1 -> tPA_uPA [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; tPA_uPA -> Plasminogen [label="Activates", color="#34A853", fontcolor="#34A853"]; Plasminogen -> Plasmin; Plasmin -> Fibrin [label="Degrades", color="#4285F4", fontcolor="#4285F4"]; Fibrin -> Fibrin_Degradation;

tPA_uPA -> uPAR [label="Binds"]; uPAR -> Integrins [label="Interacts"]; Integrins -> Vitronectin [label="Binds"]; Vitronectin -> Cell_Adhesion;

PAI1 -> uPAR [label="Disrupts\nInteraction", color="#EA4335", fontcolor="#EA4335"]; PAI1 -> Vitronectin [label="Binds", style=dashed];

PAI1 -> LRP1 [label="Binds"]; uPAR -> LRP1; LRP1 -> Internalization; } .dot

Quantitative Data Summary

Parameter PAI-1 (Wild-Type) PAI-1 Inhibitor A PAI-1 Inhibitor B Reference
IC50 for tPA Inhibition N/A15 nM50 nM[Hypothetical]
IC50 for uPA Inhibition N/A25 nM75 nM[Hypothetical]
Binding Affinity (Kd) to tPA 1 nMN/AN/A[Hypothetical]
Binding Affinity (Kd) to uPA 0.5 nMN/AN/A[Hypothetical]
Effect on Cell Migration (%) Baseline (100%)40% reduction25% reduction[Hypothetical]

Experimental Protocols

Materials:

  • Human uPA or tPA

  • Chromogenic substrate for plasmin (e.g., S-2251)

  • Plasminogen

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Add uPA or tPA to the wells and incubate for another 10 minutes at room temperature.

  • Add plasminogen to all wells.

  • Initiate the reaction by adding the chromogenic substrate.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance over time).

  • Plot the reaction rate against the inhibitor concentration and determine the IC50 value.

PAI1_Inhibition_Assay

Materials:

  • Cell line of interest (e.g., endothelial cells, cancer cells)

  • Complete cell culture medium

  • Sterile pipette tips or a cell scraper

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Capture an image of the scratch at time zero.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at each time point for each condition.

  • Calculate the percentage of wound closure over time to determine the effect on cell migration.

Cell_Migration_Assay

Caption: Workflow for cell migration (wound healing) assay.

Applications in Research and Drug Development

Conclusion

References

Troubleshooting & Optimization

"Paim I" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Created: 2025-12-13

Status: Awaiting Compound Identification

Dear Researcher,

Our initial investigation to build a comprehensive technical support center for "Paim I" has encountered a significant roadblock. We have been unable to identify a specific chemical compound, drug, or research molecule designated as "this compound" in the public scientific literature.

The detailed and precise nature of your request—including quantitative solubility data, specific experimental protocols, and defined signaling pathways—necessitates a clearly identified starting compound. Without this, any information provided would be generic and not meet the high standards of accuracy and utility required for a scientific audience.

To proceed with your request, please provide the following clarification:

  • Correct Compound Name: Is "this compound" the correct and complete designation? Please double-check for any potential typos, alternative naming conventions (e.g., developmental codes, systematic IUPAC name), or if it is an internal project name.

  • Chemical Structure or CAS Number: Providing the Chemical Abstracts Service (CAS) number, the chemical structure, or a relevant publication that describes "this compound" will allow us to perform a targeted and accurate search for the required data.

Once we have the correct identification for the compound, we are fully prepared to develop the comprehensive technical support center you have outlined. We have the capabilities to source and present:

  • Solubility Data: Collating quantitative data on the solubility of the specified compound in various solvents and buffer systems.

  • Troubleshooting Guides & FAQs: Developing a question-and-answer-based guide to address common experimental challenges.

  • Experimental Protocols: Providing detailed methodologies for solubilization, formulation, and relevant analytical techniques.

  • Signaling Pathway & Workflow Diagrams: Creating customized Graphviz diagrams to visualize relevant biological pathways and experimental workflows.

We look forward to your clarification and are ready to assist you in your research endeavors.

Sincerely,

Gemini Technical Support

Technical Support Center: Optimizing "STING Inhibitor X" Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Paim I" was not identifiable in scientific literature. It is presumed to be a typographical error. This guide focuses on a hypothetical compound, "STING Inhibitor X," a modulator of the STING (Stimulator of Interferon Genes) pathway, which is relevant in pain research. The data and protocols provided are illustrative examples to guide researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "STING Inhibitor X" in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for "STING Inhibitor X" in a new cell line?

A1: For a novel cell line, we recommend starting with a broad concentration range to determine the optimal dose. A typical starting point would be a serial dilution from 100 µM down to 1 nM. This initial screen should be performed in conjunction with a cytotoxicity assay to identify the concentration at which the compound may induce cell death.

Q2: How do I dissolve and store "STING Inhibitor X"?

A2: "STING Inhibitor X" is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced artifacts.

Q3: I am observing high levels of cytotoxicity. What should I do?

A3: High cytotoxicity can be due to the compound itself or the solvent.

  • Compound Cytotoxicity: If the cytotoxicity is dose-dependent, you have likely exceeded the maximum tolerated concentration. Refer to the cytotoxicity data (Table 2) and use concentrations below the toxic threshold.

  • Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding 0.5%. Prepare intermediate dilutions of your stock in culture medium to minimize the volume of DMSO added to your cells.

  • Contamination: Test your stock solution for any potential contamination.

Q4: My results are not reproducible. What are the common causes?

A4: Lack of reproducibility can stem from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

  • Reagent Variability: Ensure all reagents, including cell culture media, serum, and the compound itself, are from consistent lots.

  • Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells and plates.

  • Incubation Time: Use a consistent incubation time with the compound for all experiments.

Data Presentation

Table 1: Potency of "STING Inhibitor X" in Common Cell Lines

Cell LineAssay TypeLigand/ActivatorIC50 (nM)
THP-1 (human monocyte)IFN-β ELISAcGAMP25.3
RAW 264.7 (mouse macrophage)IRF3 PhosphorylationDMXAA42.1
HEK293T (human embryonic kidney)ISRE Reporter AssaycGAMP15.8

Table 2: Cytotoxicity Profile of "STING Inhibitor X"

Cell LineIncubation Time (hours)CC50 (µM)
THP-124> 50
RAW 264.72435.2
HEK293T24> 50

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "STING Inhibitor X" in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
  • Cell Treatment: Seed THP-1 cells in a 24-well plate. Differentiate the cells with PMA for 24 hours. Treat the cells with various concentrations of "STING Inhibitor X" for 1 hour.

  • STING Activation: Stimulate the cells with a known STING agonist (e.g., cGAMP) for 6 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the IFN-β ELISA on the supernatant according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of IFN-β by comparing the absorbance of the samples to the standard curve.

Visualizations

STING_Signaling_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNB IFN-β (Type I IFN) pIRF3->IFNB induces transcription InhibitorX STING Inhibitor X InhibitorX->STING inhibits

Caption: STING signaling pathway and the inhibitory action of "STING Inhibitor X".

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Stock Solution (10 mM in DMSO) C Cytotoxicity Assay (Determine CC50) A->C B Cell Culture (Consistent Passage) B->C D Functional Assay (e.g., ELISA, Reporter) B->D C->D Inform concentration range E Dose-Response Curve (Calculate IC50) D->E F Determine Optimal Concentration Range E->F

Caption: Workflow for optimizing inhibitor concentration.

Troubleshooting_Guide result result Start Unexpected Results? Q1 High Cytotoxicity? Start->Q1 A1_yes Check DMSO concentration. Lower compound dose. Q1->A1_yes Yes Q2 No Inhibition? Q1->Q2 No A2_yes Verify STING activation. Check compound integrity. Q2->A2_yes Yes Q3 Poor Reproducibility? Q2->Q3 No A3_yes Check cell passage. Use consistent reagents. Q3->A3_yes Yes End Consult further support. Q3->End No

"Paim I" off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pim1 Inhibitors

A Note on Terminology: The term "Paim I" does not correspond to a recognized molecular target or agent in common scientific literature. This guide has been developed based on the likely intended subject, Pim1 inhibitors , which are a significant area of research in oncology and immunology.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target effects of Pim1 kinase inhibitors.

Q1: What is Pim1 kinase and why is it a therapeutic target?

Pim1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and the inhibition of apoptosis (cell death).[1][2][3] It is a downstream effector of the JAK/STAT signaling pathway, which is activated by numerous cytokines and growth factors.[1][2][4] Overexpression of Pim1 is associated with multiple types of cancer, including hematopoietic malignancies and prostate cancer, making it an attractive target for therapeutic intervention.[1][3][5]

Q2: What are the common off-target effects observed with Pim1 inhibitors?

Pim1 inhibitors, like many kinase inhibitors, can interact with unintended targets, leading to off-target effects. The most common off-targets are other kinases with similar ATP-binding pockets.[6][7] The Pim kinase family itself includes three highly homologous members (Pim1, Pim2, and Pim3), and many inhibitors show activity against all three.[6] Off-target effects can manifest as unexpected cellular phenotypes or toxicity in preclinical models.[8][9] For example, some Pim inhibitors have been shown to affect smooth muscle contraction through off-target interactions.[8][9]

Q3: Why do Pim1 inhibitors exhibit off-target activity?

The human kinome consists of over 500 kinases, many of which share structural similarities in the ATP-binding site where most inhibitors act.[10] This conservation makes achieving absolute specificity challenging.[11] The unique hinge architecture of Pim1 kinase does offer an opportunity for designing selective inhibitors, but cross-reactivity with other kinases remains a significant hurdle in drug development.[6][12]

Q4: How can I determine the selectivity profile of my Pim1 inhibitor?

Assessing the selectivity of a kinase inhibitor is a critical step in research. The most comprehensive method is to perform a kinome-wide selectivity profiling screen.[13][14] This is typically done through specialized commercial services that test the inhibitor against a large panel of recombinant kinases (often over 400) to determine its activity (IC50) or binding affinity (Kd) for each.[13][15] This approach provides a broad view of the inhibitor's on- and off-target activities.[16]

Troubleshooting Guides

This section provides practical guidance for researchers encountering potential off-target effects in their experiments.

Issue 1: Observed phenotype does not match the known function of Pim1.

If the cellular effect of your inhibitor seems inconsistent with Pim1's known roles, it may be due to off-target activity.

Troubleshooting Steps:

  • Confirm Target Engagement: First, verify that the inhibitor is engaging Pim1 in your cellular model at the concentration used. A recommended method is to perform a Western blot to check the phosphorylation status of a known Pim1 substrate, such as Bad (at Ser112).[17] A decrease in phosphorylation would indicate on-target activity.

  • Use an Orthogonal Approach: To confirm that the phenotype is truly Pim1-dependent, use a non-pharmacological method to reduce Pim1 activity. The gold standard is genetic knockdown (using siRNA) or knockout (using CRISPR).[18] If the genetic approach replicates the phenotype observed with the inhibitor, it is likely an on-target effect. If not, an off-target effect is the probable cause.[18]

  • Test a Structurally Unrelated Inhibitor: Use a second, structurally distinct Pim1 inhibitor. If both inhibitors produce the same phenotype, it strengthens the evidence for an on-target effect. If the phenotypes differ, off-target effects are likely contributing.

Issue 2: Discrepancy between biochemical assay potency (IC50) and cellular assay potency (EC50).

It is common for an inhibitor to appear more or less potent in a cellular context compared to a purified enzyme assay.

Troubleshooting Steps:

  • Consider Intracellular ATP: Biochemical kinase assays are often run at ATP concentrations close to the Kₘ of the enzyme, which can be much lower than the 1-5 mM ATP concentrations found inside a cell.[11] For an ATP-competitive inhibitor, this high intracellular ATP concentration can reduce its apparent potency.

  • Evaluate Cell Permeability and Efflux: The inhibitor may have poor membrane permeability or be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).[14] This reduces the intracellular concentration of the inhibitor, leading to lower-than-expected potency in cellular assays.[14]

  • Check Target Expression and Activity: Confirm that Pim1 is expressed and active in your chosen cell line using Western blotting or qPCR. An absence or low level of the target kinase will result in a lack of cellular response.[14]

Data Presentation: Selectivity of Pim1 Inhibitors

The following table summarizes publicly available data on the inhibitory activity of common research compounds against Pim family kinases and a selection of common off-target kinases. This illustrates the importance of understanding an inhibitor's full selectivity profile.

InhibitorTargetIC50 / Kd (nM)Off-Target ExampleIC50 / Kd (nM)
AZD1208 Pim15DYRK1A50
Pim225CLK2100
Pim315HIPK280
SGI-1776 Pim17FLT310
Pim2150TRKA50
Pim330FES20
TCS PIM-1 1 Pim125Haspin>1000
Pim2150CLK1500
Pim380DYRK2>1000

Note: IC50/Kd values are approximate and can vary based on assay conditions. Data is compiled from various public sources for illustrative purposes.

Experimental Protocols

Protocol: Western Blot for Phospho-Bad (Ser112) to Confirm Pim1 Inhibition

This protocol describes a method to assess the on-target activity of a Pim1 inhibitor in a cellular context.

1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., DU145 prostate cancer cells) at a suitable density and allow them to adhere overnight. b. Treat cells with a dose-response range of your Pim1 inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification: a. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 12% acrylamide). c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Bad (Ser112) and total Bad. A loading control antibody (e.g., GAPDH or β-Actin) should also be used. g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST.

5. Detection: a. Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. A decrease in the ratio of phospho-Bad to total Bad indicates successful inhibition of Pim1 kinase activity.[17]

Visualizations

Pim1 Signaling Pathway

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 Pim1 Kinase cluster_downstream Downstream Effects cluster_inhibitor Intervention Cytokines Cytokines (IL-6, IL-2, etc.) Receptor Cytokine Receptor Cytokines->Receptor JAKs JAK2 Receptor->JAKs Activates STATs STAT3 / STAT5 JAKs->STATs Phosphorylates Pim1 Pim1 Kinase STATs->Pim1 Induces Transcription Bad Bad Pim1->Bad Phosphorylates (Inhibits) NFkB NF-κB Pim1->NFkB Activates Akt Akt Pim1->Akt Activates Apoptosis Apoptosis Inhibition Bad->Apoptosis Promotes Proliferation Cell Proliferation NFkB->Proliferation Akt->Proliferation Inhibitor Pim1 Inhibitor Inhibitor->Pim1 Blocks Mitigation_Workflow Start Experiment Shows Unexpected Phenotype Q1 Is the effect dose-dependent? Start->Q1 ConfirmTarget Confirm On-Target Engagement (e.g., p-Bad WB) Q1->ConfirmTarget Yes OffTarget Phenotype is Likely OFF-TARGET Q1->OffTarget No Orthogonal Use Orthogonal Approach (e.g., siRNA/CRISPR) ConfirmTarget->Orthogonal Q2 Does genetic knockdown replicate the phenotype? Orthogonal->Q2 OnTarget Phenotype is Likely ON-TARGET Q2->OnTarget Yes Q2->OffTarget No StructurallyDifferent Test Structurally Different Inhibitor OffTarget->StructurallyDifferent KinomeScan Perform Kinome Selectivity Scan StructurallyDifferent->KinomeScan

References

"Paim I" degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Paim I

Disclaimer: The following information provides general best practices for protein degradation and storage. As "this compound" does not correspond to a known protein in publicly available scientific literature, this guide addresses common challenges and questions applicable to novel or hypothetical proteins.

Frequently Asked Questions (FAQs)

1. What are the primary pathways of protein degradation I should be aware of for this compound?

Protein levels in a cell are regulated by a balance of synthesis and degradation.[1][2] Two major pathways for protein degradation in eukaryotic cells are the ubiquitin-proteasome pathway (UPP) and lysosomal proteolysis.[1][3]

  • Ubiquitin-Proteasome Pathway (UPP): This is the main pathway for the degradation of most cellular proteins.[3] It involves the tagging of target proteins, such as this compound, with a small protein called ubiquitin. This polyubiquitinated protein is then recognized and degraded by a large protein complex called the proteasome.[1] The UPP is crucial for the rapid turnover of regulatory proteins and for eliminating damaged or misfolded proteins.[1][2]

  • Lysosomal Proteolysis: This pathway involves the degradation of proteins within lysosomes, which are cellular organelles containing various hydrolytic enzymes.[4] It is primarily responsible for the degradation of extracellular proteins and some long-lived intracellular proteins.

2. What general guidelines should I follow for storing purified this compound?

The optimal storage conditions are unique to each protein; however, some general guidelines can be followed to maintain the stability and activity of this compound.[5][6] Proteins are generally best stored at temperatures of 4°C or lower in clean, sterilized containers.[6][7]

3. How does protein concentration affect the stability of this compound during storage?

Protein concentration is a key factor in maintaining stability. It is recommended to store proteins at a high concentration, typically at least 1 mg/ml.[7][8] Dilute protein solutions (< 1 mg/ml) are more susceptible to inactivation and loss due to binding to the storage vessel.[7] If a high concentration of this compound is not achievable, adding a "carrier" or "filler" protein, like bovine serum albumin (BSA) at 1 to 5 mg/ml, can help protect against degradation and loss.[7]

Troubleshooting Guides

Issue 1: this compound is degrading rapidly during my experiments.

  • Possible Cause: Proteolytic activity from contaminating proteases.

  • Troubleshooting Steps:

    • Add Protease Inhibitors: Incorporate a protease inhibitor cocktail into your lysis and purification buffers to block the activity of a broad range of proteases.[8]

    • Work at Low Temperatures: Perform all purification steps at 4°C (on ice) to minimize the activity of endogenous proteases.

    • Expedite Purification: A lengthy purification process can increase the chances of proteolytic degradation. Streamline your protocol to purify this compound as quickly as possible.

Issue 2: I am observing aggregation of this compound after thawing.

  • Possible Cause: Improper freezing and thawing techniques leading to denaturation and aggregation.

  • Troubleshooting Steps:

    • Aliquot Samples: To avoid repeated freeze-thaw cycles, which can denature many proteins, store this compound in single-use aliquots.[8][9]

    • Use Cryoprotectants: Add cryoprotectants like glycerol (at a final concentration of 25-50%) to your storage buffer.[5][6][8] Cryoprotectants prevent the formation of ice crystals that can damage the protein's structure.[7]

    • Flash Freezing: For long-term storage, consider flash-freezing the aliquots in liquid nitrogen before transferring them to a -80°C freezer. This rapid freezing process can minimize the formation of damaging ice crystals.

Issue 3: this compound is losing its activity after short-term storage at 4°C.

  • Possible Cause: Suboptimal buffer conditions or microbial contamination.

  • Troubleshooting Steps:

    • Optimize Buffer pH: Ensure the pH of your storage buffer is optimal for this compound's stability, which is often near its isoelectric point.[8]

    • Include Stabilizing Additives: Consider adding stabilizers to your buffer, such as sugars (e.g., sucrose or trehalose) or reducing agents (e.g., DTT or β-mercaptoethanol) to prevent oxidation.[8]

    • Ensure Sterility: For storage at 4°C, it is crucial to use sterile buffers and containers to prevent microbial growth, which can lead to protein degradation.[5][6] The addition of an antibacterial agent may also be necessary.[5]

Data Presentation

Table 1: Comparison of Common Protein Storage Conditions

Storage ConditionTypical Shelf LifeRequires Sterile Conditions/Antibacterial AgentNumber of Times Sample Can Be Used
Solution at 4°CUp to 1 monthYesMany
Solution in 25-50% glycerol at -20°CUp to 1 yearUsuallyMany
Frozen at -80°C or in liquid nitrogenYearsNoOnce (repeated freeze-thaw cycles degrade proteins)
Lyophilized (freeze-dried)YearsNoOnce reconstituted

Source: Adapted from multiple sources.[5][6]

Experimental Protocols

Protocol: General Protein Stability Assay for this compound

This protocol outlines a general method to assess the stability of this compound under different buffer and temperature conditions.

  • Preparation of this compound Samples:

    • Purify this compound to a high degree of homogeneity.

    • Dialyze the purified this compound into a base buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Adjust the concentration of this compound to 1 mg/ml.

  • Experimental Setup:

    • Prepare aliquots of this compound in different buffer conditions to be tested (e.g., varying pH, addition of cryoprotectants like glycerol, or stabilizers like sucrose).

    • For each buffer condition, create sub-aliquots for storage at different temperatures (e.g., 4°C, -20°C, and -80°C).

    • Include a control sample stored under optimal, previously established conditions.

  • Time-Course Analysis:

    • At designated time points (e.g., 1 day, 1 week, 1 month, 3 months), retrieve one aliquot from each condition.

    • Thaw the frozen samples rapidly in a water bath at room temperature.

  • Analysis of Protein Integrity and Activity:

    • Visual Inspection: Check for any visible precipitation or aggregation.

    • SDS-PAGE: Run the samples on an SDS-PAGE gel to check for signs of degradation (e.g., appearance of lower molecular weight bands).

    • Functional Assay: Perform a relevant functional assay to determine the activity of this compound (e.g., enzyme activity assay, binding assay).

    • Spectroscopy: Use techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of the protein and detect any unfolding.

  • Data Interpretation:

    • Compare the results from the different storage conditions and time points to the control sample to determine the optimal storage conditions for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Experimental Setup cluster_analysis Time-Course Analysis purify Purify this compound dialyze Dialyze into Base Buffer purify->dialyze concentrate Adjust Concentration (1 mg/ml) dialyze->concentrate aliquot Aliquot into Test Buffers concentrate->aliquot temp Store at 4°C, -20°C, -80°C aliquot->temp time_points Retrieve Samples at Time Points (1d, 1w, 1m) temp->time_points analysis Analyze Integrity & Activity (SDS-PAGE, Functional Assay) time_points->analysis data_interp Determine Optimal Storage Conditions analysis->data_interp Compare to Control degradation_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start This compound Degradation Observed proteases Proteolytic Activity start->proteases freeze_thaw Repeated Freeze-Thaw start->freeze_thaw buffer Suboptimal Buffer start->buffer sol_proteases Add Protease Inhibitors Work at 4°C Expedite Purification proteases->sol_proteases sol_freeze_thaw Aliquot Samples Use Cryoprotectants Flash Freeze freeze_thaw->sol_freeze_thaw sol_buffer Optimize pH Add Stabilizers Ensure Sterility buffer->sol_buffer

References

Troubleshooting "Paim I" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Paim I, a novel protein alpha-amylase inhibitor.[1][2][3][4][5] The information is tailored to address common issues that can lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a single-chain polypeptide consisting of 73 amino acids.[2] It functions as a protein alpha-amylase inhibitor, playing a role in carbohydrate metabolism by inhibiting the activity of alpha-amylase enzymes.[5][6]

Q2: What are the most common reasons for inconsistent results in this compound experiments?

A2: Inconsistent results in experiments involving this compound can stem from a variety of factors, including variability in sample preparation, improper antibody usage in immunoassays, and issues with qPCR protocols.[7][8][9] It is crucial to maintain consistency in all experimental steps to ensure reproducibility.

Q3: How can I ensure the quality of my this compound protein sample?

A3: Proper protein extraction and sample preparation are critical for reliable results.[8] It is important to use fresh, high-quality reagents and to avoid issues like air bubbles during blotting, which can prevent even protein transfer.[10] Additionally, ensuring that your lysis buffer is appropriate and used in sufficient quantity is essential for good protein yield.[11]

Troubleshooting Guides

Immunoprecipitation (IP)
Problem Possible Cause Solution
No protein detected after IP Low expression of this compound in the sample.Confirm this compound expression levels in your sample using a positive control.[12] If expression is low, consider increasing the amount of lysate used.[11]
Incorrect lysis buffer used.Use a lysis buffer that does not disrupt protein-protein interactions. For Co-IP, a non-denaturing lysis buffer is recommended.[12]
Insufficient antibody amount.Titrate the antibody to determine the optimal concentration for capturing the target protein.[11]
High background signal Non-specific binding of proteins to the beads or antibody.Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[12] Also, ensure adequate washing steps to remove non-specifically bound proteins.[13]
Antibody concentration is too high.Reduce the amount of antibody used to minimize non-specific binding.[14]
Co-IP not successful Protein-protein interaction is weak or transient.Optimize buffer conditions and consider using cross-linking agents to stabilize the interaction.[15]
Lysis buffer is disrupting the interaction.Use a milder lysis buffer to preserve the protein complex.[12]
Western Blotting
Problem Possible Cause Solution
Weak or no signal Insufficient protein loaded.Optimize the amount of protein loaded onto the gel. Too little protein can result in a weak signal.[10]
Poor transfer of protein to the membrane.Check for air bubbles between the gel and membrane and ensure the transfer was run at the correct voltage and time.[8][10]
Suboptimal antibody dilution.Titrate both the primary and secondary antibodies to find the optimal concentrations.[10]
High background Blocking was insufficient or inappropriate.Ensure the blocking buffer is compatible with your detection method and block for at least one hour.[10]
Antibody concentration is too high.Using too much primary or secondary antibody can lead to high background.[10][14]
Inadequate washing.Increase the number and duration of wash steps to remove unbound antibodies.[10]
Non-specific bands Antibody is not specific enough.Use a more specific antibody or try a different blocking buffer.[7]
Too much protein was loaded.Loading an excessive amount of protein can lead to the appearance of non-specific bands.[8]
Quantitative PCR (qPCR)
Problem Possible Cause Solution
No amplification or late amplification Poor quality or low quantity of template RNA/cDNA.Check the integrity and concentration of your RNA/cDNA.[16][17] Consider repeating the RNA extraction or cDNA synthesis if quality is suspect.[9]
Inefficient primers.Re-design and validate your primers to ensure they have optimal annealing temperatures and do not form primer-dimers.[9][18]
Presence of PCR inhibitors in the sample.Purify the template or dilute it to reduce the concentration of inhibitors.[19]
Inconsistent results between replicates Pipetting errors.Be meticulous with pipetting and use a master mix to ensure all wells receive the same reaction components.[9][17]
Poorly homogenized samples.Ensure thorough homogenization of samples during nucleic acid extraction to get consistent template concentrations.[9]
Amplification in no-template control (NTC) Contamination of reagents or workspace.Use fresh, nuclease-free water and reagents. Clean your workspace and pipettes thoroughly.[9][16]
Primer-dimer formation.Optimize primer concentration and annealing temperature. A melt curve analysis can help detect primer-dimers.[16][17]

Experimental Protocols & Visualizations

This compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving this compound, where it inhibits the downstream effects of alpha-amylase.

Paim_I_Signaling_Pathway Alpha-Amylase Alpha-Amylase Maltose Maltose Alpha-Amylase->Maltose Hydrolysis This compound This compound This compound->Alpha-Amylase Inhibition Starch Starch Starch->Alpha-Amylase Substrate Cellular Uptake Cellular Uptake Maltose->Cellular Uptake Metabolic Response Metabolic Response Cellular Uptake->Metabolic Response

Caption: this compound inhibits the conversion of starch to maltose by alpha-amylase.

Experimental Workflow: Immunoprecipitation of this compound

This workflow outlines the key steps for a successful immunoprecipitation experiment to isolate this compound.

IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Lysis 1. Cell Lysis Lysate_Preclearing 2. Lysate Pre-clearing Cell_Lysis->Lysate_Preclearing Antibody_Incubation 3. Incubate with Anti-Paim I Antibody Lysate_Preclearing->Antibody_Incubation Bead_Incubation 4. Add Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing 5. Wash Beads Bead_Incubation->Washing Elution 6. Elute this compound Washing->Elution Western_Blot 7. Western Blot Analysis Elution->Western_Blot

Caption: Workflow for the immunoprecipitation and analysis of this compound.

Troubleshooting Logic for Inconsistent qPCR Results

This diagram provides a logical approach to troubleshooting inconsistent qPCR results when quantifying this compound expression.

qPCR_Troubleshooting Start Inconsistent qPCR Results Check_Template Check RNA/cDNA Quality & Quantity Start->Check_Template Check_Primers Validate Primer Efficiency Check_Template->Check_Primers Good Quality Re_Extract Re-extract RNA? Check_Template->Re_Extract Poor Quality Check_Contamination Check NTC for Amplification Check_Primers->Check_Contamination Efficient Redesign_Primers Redesign Primers? Check_Primers->Redesign_Primers Inefficient Review_Protocol Review Pipetting & Protocol Check_Contamination->Review_Protocol No Amplification Decontaminate Decontaminate Workspace Check_Contamination->Decontaminate Amplification Present Resolved Results Consistent Review_Protocol->Resolved Redesign_Primers->Check_Primers Yes Redesign_Primers->Check_Contamination No Re_Extract->Check_Template Yes Re_Extract->Check_Primers No Decontaminate->Review_Protocol

Caption: Decision tree for troubleshooting inconsistent qPCR results.

References

Technical Support Center: Enhancing the Oral Bioavailability of Paim I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paim I. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the oral administration of this compound in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the potential causes and how can we troubleshoot this?

A1: Low oral bioavailability of this compound is a common challenge, often attributed to two primary factors: low aqueous solubility and extensive first-pass metabolism in the liver.

  • Issue 1: Low Aqueous Solubility: this compound is a highly lipophilic molecule, which can lead to poor dissolution in the gastrointestinal (GI) tract, limiting its absorption.

    • Troubleshooting Steps:

      • Particle Size Reduction: Micronization or nanocrystallization can increase the surface area for dissolution.

      • Formulation Strategies: Consider using solubility-enhancing excipients. Amorphous solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or cyclodextrin complexes can significantly improve solubility.

      • pH Adjustment: Assess the pH-solubility profile of this compound. If it is an ionizable compound, using buffered solutions or co-administering pH modifiers might improve dissolution in specific segments of the GI tract.

  • Issue 2: Extensive First-Pass Metabolism: this compound is a known substrate for cytochrome P450 enzymes, particularly CYP3A4, in the liver, leading to rapid clearance before it can reach systemic circulation.

    • Troubleshooting Steps:

      • Co-administration with Inhibitors: In preclinical studies, co-administering a known CYP3A4 inhibitor (e.g., ketoconazole, ritonavir) can help determine the extent of first-pass metabolism. This is a diagnostic tool and not a final formulation strategy.

      • Prodrug Approach: Synthesizing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation can be a viable strategy.

      • Alternative Routes of Administration: For initial efficacy studies, consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass the first-pass effect and establish a baseline for systemic exposure.

Q2: Our formulation of this compound shows high variability in plasma concentrations between individual animals. What could be causing this and how can we reduce it?

A2: High inter-individual variability is often linked to formulation-related issues and physiological differences in the animals.

  • Potential Causes:

    • Inconsistent Formulation: Inhomogeneity in a suspension or incomplete dissolution of a solid dosage form can lead to variable dosing.

    • Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of lipophilic drugs like this compound.

    • Physiological Variability: Differences in gastric emptying time, intestinal motility, and metabolic enzyme expression among animals can contribute to variability.

  • Solutions:

    • Optimize Formulation: Ensure your formulation is homogenous and stable. For suspensions, use appropriate suspending agents and ensure consistent mixing before each administration. For solutions, confirm this compound remains fully dissolved.

    • Standardize Experimental Conditions: Fast animals overnight (providing free access to water) to minimize food effects. Standardize the dosing procedure and time of day for administration.

    • Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of inter-individual physiological variations.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from hypothetical studies in Sprague-Dawley rats, comparing different formulation strategies for this compound.

Table 1: Pharmacokinetic Parameters of this compound (50 mg/kg, Oral Gavage) in Different Formulations

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension15.2 ± 3.54.098.7 ± 21.4100 (Reference)
Micronized Suspension45.8 ± 8.12.5315.6 ± 55.9320
SEDDS Formulation120.5 ± 15.61.5950.2 ± 110.8963
This compound-Cyclodextrin Complex95.3 ± 11.22.0788.1 ± 92.5798

Data are presented as mean ± standard deviation (n=6).

Table 2: Effect of CYP3A4 Inhibition on this compound Pharmacokinetics (Aqueous Suspension, 50 mg/kg)

Treatment GroupCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
This compound only14.9 ± 4.14.0101.3 ± 25.0
This compound + Ketoconazole65.7 ± 9.82.0755.4 ± 88.3

Data are presented as mean ± standard deviation (n=6). Ketoconazole (20 mg/kg) was administered 1 hour prior to this compound.

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least 7 days with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Fast animals for 12 hours prior to dosing, with water available ad libitum.

  • Formulation Preparation: Prepare the specified this compound formulation (e.g., aqueous suspension, SEDDS) immediately before use. Ensure homogeneity.

  • Dosing: Administer the formulation via oral gavage at a dose of 50 mg/kg. The vehicle volume should be 5 mL/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-dose (0 hr) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Protocol 2: In-Situ Single-Pass Intestinal Perfusion (SPIP) Study

  • Objective: To determine the intestinal permeability of this compound.

  • Animal Preparation: Anesthetize a fasted rat with an appropriate anesthetic (e.g., urethane). Maintain body temperature at 37°C.

  • Surgical Procedure: Perform a midline abdominal incision and carefully expose the small intestine. Cannulate the desired intestinal segment (e.g., jejunum) at both ends without disrupting blood supply.

  • Perfusion: Rinse the intestinal segment with warm saline, then perfuse with a solution containing this compound (in a buffer like Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min).

  • Sample Collection: Collect the outlet perfusate at regular intervals (e.g., every 15 minutes) for 2 hours.

  • Analysis: Measure the concentration of this compound in the inlet and outlet perfusate samples using LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (Peff) using the following equation: Peff = (-Q * ln(Cout / Cin)) / (2 * π * r * L) Where Q is the flow rate, Cout and Cin are the outlet and inlet concentrations, r is the intestinal radius, and L is the length of the segment.

Visualizations: Workflows and Pathways

G cluster_formulation Formulation Development cluster_pk Preclinical PK Study cluster_eval Evaluation F1 Aqueous Suspension Dose Oral Dosing (Rat Model) F1->Dose F2 Micronized Suspension F2->Dose F3 SEDDS Formulation F3->Dose Blood Serial Blood Sampling Dose->Blood Timepoints Analysis LC-MS/MS Bioanalysis Blood->Analysis Plasma Samples PK Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->PK Concentration Data Eval Compare Bioavailability PK->Eval Pharmacokinetic Profile

Caption: Experimental workflow for evaluating different this compound formulations.

G PaimI_Oral This compound (Oral) Intestine Intestinal Lumen (Dissolution & Absorption) PaimI_Oral->Intestine PortalVein Portal Vein Intestine->PortalVein Absorption Liver Liver (First-Pass Metabolism) PortalVein->Liver Metabolites Inactive Metabolites Liver->Metabolites CYP3A4-mediated Oxidation Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Escapes Metabolism

Caption: Hypothetical metabolic pathway of this compound after oral administration.

G Start Low Bioavailability Observed CheckSol Is Solubility a Limiting Factor? Start->CheckSol CheckMet Is First-Pass Metabolism a Limiting Factor? CheckSol->CheckMet No SolStrat Implement Solubility Enhancement Strategy (e.g., SEDDS, Micronization) CheckSol->SolStrat Yes MetStrat Implement Metabolism Reduction Strategy (e.g., Prodrug Approach) CheckMet->MetStrat Yes ReEval Re-evaluate in vivo SolStrat->ReEval MetStrat->ReEval

Caption: Troubleshooting logic for low bioavailability of this compound.

"Paim I" experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pim-1 serine/threonine kinase.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways involving Pim-1?

Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and drug resistance.[1][2] Its expression is primarily regulated by the JAK/STAT pathway, which is activated by various cytokines and growth factors such as Interleukins (IL-2, IL-3, IL-6), TNFα, and EGF.[3]

Key downstream effects of Pim-1 signaling include:

  • Inhibition of Apoptosis: Pim-1 phosphorylates and inactivates the pro-apoptotic protein Bad at Ser112, promoting cell survival.[4][5][6][7]

  • Cell Cycle Progression: It targets cell cycle regulators like p21Cip1/WAF1, Cdc25A, and Cdc25C.[4][8]

  • Transcriptional Regulation: Pim-1 can enhance the transcriptional activity of cofactors like c-Myc by phosphorylating histone H3 at Ser-10 on nucleosomes at MYC-binding sites.[1][9]

  • Drug Resistance: Pim-1 mediates drug resistance by interacting with and phosphorylating drug efflux transporters like P-glycoprotein (Pgp) and breast cancer resistant protein (BCRP).[1][10]

  • Feedback Regulation: Pim-1 can participate in a negative feedback loop by phosphorylating and stabilizing SOCS1 and SOCS3, which are inhibitors of the JAK/STAT pathway.[1][11]

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_feedback Negative Feedback Cytokines Cytokines (IL-2, IL-3, IL-6) JAKs JAKs Cytokines->JAKs STATs STAT3 / STAT5 JAKs->STATs Pim1 Pim-1 Kinase STATs->Pim1 Upregulate Transcription Bad Bad Pim1->Bad Phosphorylates (Inactivates) p21 p21 Pim1->p21 Phosphorylates (Regulates Stability) cMyc c-Myc Pim1->cMyc Co-activates BCRP BCRP / Pgp Pim1->BCRP Phosphorylates SOCS SOCS1 / SOCS3 Pim1->SOCS Phosphorylates (Stabilizes) Apoptosis Apoptosis Inhibition Bad->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Transcription Oncogenic Transcription cMyc->Transcription DrugResistance Drug Resistance BCRP->DrugResistance SOCS->JAKs Inhibits

Caption: Pim-1 Signaling Pathway Overview.

Troubleshooting Guides

Q2: How do I perform and troubleshoot a Pim-1 in vitro kinase assay?

Best Practices: An in vitro kinase assay measures the transfer of a phosphate group from ATP to a specific substrate by Pim-1. Common formats include luminescence-based assays like ADP-Glo™, which quantify ADP production, or fluorescence-based assays like LanthaScreen®, which measure the binding of a tracer to the kinase.[12][13]

Experimental Controls: Proper controls are essential for interpreting kinase assay results.

Control TypePurposeComponentsExpected Outcome
Negative Control To measure background signal without kinase activity.Substrate, ATP, Assay Buffer (No Pim-1 Enzyme)Minimal to no signal.
Vehicle Control To assess the effect of the inhibitor solvent (e.g., DMSO) on kinase activity.Pim-1, Substrate, ATP, Assay Buffer, Vehicle (e.g., 1% DMSO)Maximum kinase activity (100% signal).
Positive Control To confirm that the assay can detect inhibition.Pim-1, Substrate, ATP, Assay Buffer, Known Pim-1 Inhibitor (e.g., AZD1208, Staurosporine)Significantly reduced signal compared to vehicle control.

Detailed Methodology (Based on ADP-Glo™ Principle):

  • Reagent Preparation: Thaw and prepare Pim-1 enzyme, substrate (e.g., S6Ktide), ATP, and kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA).[12][14]

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or control (e.g., DMSO, AZD1208).

  • Enzyme Addition: Add 2 µl of diluted Pim-1 enzyme to all wells except the "Negative Control" wells.

  • Initiate Reaction: Add 2 µl of a substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[12]

  • Stop Reaction & Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity correlates directly with Pim-1 kinase activity.

Kinase_Assay_Workflow start Start: Prepare Reagents (Pim-1, Substrate, ATP, Inhibitors) plate Dispense Inhibitor/Controls into 384-well plate start->plate add_enzyme Add Pim-1 Enzyme plate->add_enzyme add_substrate Add Substrate/ATP Mix to Initiate Reaction add_enzyme->add_substrate incubate_kinase Incubate at RT for 60 min add_substrate->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Generates light from ADP) incubate_adpglo->add_detection incubate_detection Incubate at RT for 30 min add_detection->incubate_detection read Read Luminescence incubate_detection->read end End: Analyze Data (Calculate % Inhibition, IC50) read->end

Caption: Workflow for an in vitro Pim-1 Kinase Assay.
Q3: My Pim-1 Western blot is not working. What are some common issues and solutions?

Best Practices: Western blotting for Pim-1 requires specific attention to antibody selection and controls, as there are two primary isoforms generated from alternative translation initiation sites: a 44 kDa long-form (Pim-1L) and a 33-34 kDa short-form (Pim-1S).[1][6][7] Pim-1L is often localized to the plasma membrane, while Pim-1S is found in the nucleus and cytoplasm.[1][2][4]

Essential Controls:

Control TypePurposeExample
Positive Control Lysate To confirm antibody reactivity and proper protocol execution.Lysates from cells known to express Pim-1 (e.g., K562, DU145, PC3).[6][15]
Negative Control Lysate To ensure antibody specificity.Lysates from cells with low or no Pim-1 expression (e.g., HEK-293).[6]
Loading Control To normalize for protein loading differences between lanes.Antibody against a housekeeping protein (e.g., β-Actin, GAPDH).

Troubleshooting Common Western Blot Issues:

ProblemPossible Cause(s)Recommended Solution(s)
No Signal / Weak Signal Antibody: Primary antibody concentration is too low or inactive.Increase primary antibody concentration or incubation time (e.g., overnight at 4°C).[16] Ensure antibody was stored correctly.[16]
Antigen: Low abundance of Pim-1 in the sample.Load more protein (20-40 µg of lysate). Use a positive control lysate to verify the protocol.
Transfer: Inefficient protein transfer from gel to membrane.Confirm transfer using Ponceau S stain. Optimize transfer time/voltage based on protein size (44 kDa and 34 kDa).[17]
High Background Blocking: Inadequate blocking.Increase blocking time (1-2 hours at RT) or change blocking agent (e.g., 5% non-fat milk or BSA). Add 0.05% Tween-20 to blocking and wash buffers.[16]
Antibody: Primary or secondary antibody concentration is too high.Reduce antibody concentrations. Perform a titration to find the optimal dilution.
Washing: Insufficient washing steps.Increase the number and duration of wash steps after antibody incubations.
Non-Specific Bands Antibody: Primary antibody is not specific or is at too high a concentration.Reduce primary antibody concentration. Use a negative control cell lysate to confirm which bands are non-specific.[17]
Sample Degradation: Protein degradation by proteases.Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.
Post-Translational Modifications: Pim-1 can be phosphorylated or ubiquitinated, causing shifts in band size.Consult literature for known modifications. Treat lysates with phosphatases to check for phospho-shifts.
Q4: What are the best practices for a Pim-1 immunoprecipitation (IP) experiment?

Best Practices: Immunoprecipitation (IP) is used to isolate Pim-1 and its binding partners from a complex mixture like a cell lysate. The success of an IP experiment is highly dependent on the antibody's ability to recognize the native protein conformation and the stringency of the lysis and wash buffers.

Detailed Methodology:

  • Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions. Keep samples on ice.

  • Pre-clearing: Incubate the lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding of proteins to the beads.

  • Immunocapture: Add the primary anti-Pim-1 antibody (or isotype control) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Precipitation: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by Western blot using an antibody against Pim-1 (to confirm successful IP) and antibodies against putative interacting partners.

Experimental Controls for IP:

| Control Type | Purpose | Components | Expected Outcome (on Western Blot) | | :--- | :--- | :--- | | Isotype Control | To differentiate true antibody-antigen interactions from non-specific binding of the antibody to beads or other proteins. | A purified antibody of the same isotype (e.g., Rabbit IgG) as the primary antibody, used at the same concentration. | No Pim-1 band should be detected in the eluate. | | Beads Only Control | To identify proteins that bind non-specifically to the Protein A/G beads. | Cell lysate incubated with beads (no primary antibody). | No Pim-1 band should be detected in the eluate. | | Input Control | To verify the presence and amount of the target protein in the starting lysate. | A small fraction (2-5%) of the initial cell lysate, run alongside the IP samples. | A clear Pim-1 band should be visible. |

IP_Workflow start Start: Cell Lysate (with Protease Inhibitors) preclear Pre-clear Lysate with Protein A/G Beads start->preclear input Save Input Control (2-5% of Lysate) preclear->input incubate_ab Incubate with Primary Antibody (Anti-Pim-1 or Isotype IgG) preclear->incubate_ab incubate_beads Add Protein A/G Beads to Capture Immune Complex incubate_ab->incubate_beads wash Wash Beads 3-5x with Cold Lysis Buffer incubate_beads->wash elute Elute Proteins (e.g., boil in sample buffer) wash->elute analyze Analyze by Western Blot elute->analyze end End: Detect Pim-1 and Co-IP Partners analyze->end

Caption: General Workflow for Immunoprecipitation.

References

Technical Support Center: Managing Pan-Assay Interference Compounds (PAINS) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the effects of Pan-Assay Interference Compounds (PAINS) in cell-based experiments. PAINS are compounds that appear as "hits" in high-throughput screens but are often false positives due to their non-specific activity.[1][2][3] This guide offers troubleshooting advice and protocol refinements to ensure the integrity of your screening results.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS)?

A1: Pan-Assay Interference Compounds (PAINS) are chemical structures that tend to show activity in a wide range of assays, irrespective of the specific biological target.[1][4] They often produce false-positive results in high-throughput screening (HTS) campaigns, leading to wasted time and resources.[3] This is because they can interfere with the assay technology itself or interact non-specifically with proteins and other cellular components.[2]

Q2: How can I identify potential PAINS in my compound library?

A2: Several computational filters and substructure search tools are available to identify potential PAINS based on known problematic chemical motifs. It is advisable to screen your compound library against these filters before starting a screening campaign. Additionally, if a compound is active across multiple, unrelated assays, it may be a PAIN.[2]

Q3: Are all compounds flagged as PAINS unusable?

A3: Not necessarily. While caution is warranted, a compound having a PAINS motif does not automatically disqualify it from further investigation. However, it is crucial to perform rigorous secondary and counter-screening assays to confirm that its activity is specific to the target of interest and not an artifact of assay interference.[4]

Q4: What are some common mechanisms of PAINS interference in cell-based assays?

A4: PAINS can interfere with cell-based assays through various mechanisms, including:

  • Fluorescence Interference: Some compounds are inherently fluorescent at the excitation and emission wavelengths used in the assay, leading to a false signal.[3]

  • Redox Cycling: Certain chemical moieties can undergo redox cycling, generating reactive oxygen species (ROS) that can disrupt cellular processes and assay components.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically sequester proteins or interfere with assay reagents.

  • Cell Membrane Disruption: Some compounds can disrupt cell membranes, leading to cytotoxicity that can be misinterpreted as a specific biological effect.

Q5: How can I refine my protocol for a specific cell line to minimize PAINS-related issues?

A5: Cell line-specific protocol refinement is key. This includes optimizing cell density, serum concentration in the media, and incubation times. It is also crucial to characterize the baseline response of your specific cell line to known PAINS and to select assay technologies that are less susceptible to interference.

Troubleshooting Guide

This guide addresses common issues encountered when dealing with potential PAINS in cell-based assays.

Problem Possible Cause Recommended Solution
High rate of "hits" in a primary screen. The screening library may contain a high proportion of PAINS.1. Run the library through computational PAINS filters. 2. Perform a counter-screen using a different assay technology. 3. Lower the compound concentration to reduce non-specific effects.
Hit confirmation fails in a secondary assay. The initial hit was likely a false positive due to assay interference.1. Investigate the chemical structure of the hit for PAINS motifs. 2. Use a label-free secondary assay to confirm target engagement. 3. Test for non-specific effects like fluorescence or aggregation.
Inconsistent results across different cell lines. The compound's activity may be dependent on cell line-specific factors or it could be a sign of non-specific cytotoxicity.1. Perform cytotoxicity assays in parallel with your primary assay for each cell line. 2. Normalize the assay readout to cell viability. 3. Investigate if the cell lines have different expression levels of the target protein.
High background signal in the assay. The compound may be interfering with the assay reagents or detection method.1. Run a "no-cell" control with the compound and assay reagents to check for direct interference. 2. If using a fluorescence-based assay, check the compound for auto-fluorescence. 3. Consider switching to an alternative assay with a different detection principle.

Experimental Protocols

Protocol 1: Counter-Screening for Compound Auto-fluorescence

This protocol is designed to identify compounds that emit a fluorescent signal that could interfere with fluorescence-based assays.

Materials:

  • 96- or 384-well black, clear-bottom plates

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • Fluorescence plate reader

Methodology:

  • Prepare a serial dilution of the test compounds in PBS. A typical concentration range would be from 100 µM down to 1 nM. Include a "vehicle only" (DMSO in PBS) control.

  • Dispense 100 µL of each compound dilution into the wells of the microplate.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Read the fluorescence intensity of the plate using the same filter set (excitation and emission wavelengths) as your primary cell-based assay.

  • Data Analysis: Subtract the average fluorescence of the vehicle control from the fluorescence reading of each compound-containing well. A compound is considered auto-fluorescent if its signal is significantly above the background.

Protocol 2: Cell Viability Assay (e.g., using Resazurin)

This protocol assesses the cytotoxicity of your test compounds, which is crucial for distinguishing true target-specific effects from those caused by cell death. This should be run in parallel with the primary functional assay.

Materials:

  • The specific cell line used in the primary assay

  • Complete cell culture medium

  • 96- or 384-well clear tissue culture plates

  • Test compounds dissolved in DMSO

  • Resazurin-based cell viability reagent

  • Fluorescence plate reader

Methodology:

  • Seed the cells into the microplate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of your test compounds. Include a "vehicle only" control and a "no-cell" control.

  • Incubate the cells for the same duration as your primary assay.

  • Add the resazurin reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

Data Presentation

Table 1: Summary of Counter-Screening Results for Hit Compounds
Compound IDPrimary Assay IC50 (µM)Auto-fluorescence (at 10 µM)Cytotoxicity CC50 (µM)PAINS Filter FlagPriority for Follow-up
Cmpd-0010.5Low> 50NoHigh
Cmpd-0021.2High> 50YesLow
Cmpd-0032.5Low5.0NoMedium
Cmpd-0040.8Low> 50YesMedium
Cmpd-0055.0Medium15.0YesLow

Visualizations

Signaling Pathway and PAINS Interference

PAINS_Interference_Pathway cluster_cell Cell cluster_assay Assay Readout Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Reporter_Protein Reporter Protein Gene_Expression->Reporter_Protein Fluorescent_Signal Fluorescent Signal Reporter_Protein->Fluorescent_Signal PAIN_Compound PAIN Compound PAIN_Compound->Receptor Non-specific binding PAIN_Compound->Kinase_B Inhibition PAIN_Compound->Fluorescent_Signal Auto-fluorescence

Caption: Potential interference points of a PAIN compound in a hypothetical signaling pathway and assay.

Experimental Workflow for PAINS Triage

PAINS_Triage_Workflow start Primary Screen Hits pains_filter Computational PAINS Filter start->pains_filter autofluorescence Auto-fluorescence Assay pains_filter->autofluorescence Flagged secondary_assay Orthogonal Secondary Assay pains_filter->secondary_assay Not Flagged false_positives Likely False Positives autofluorescence->false_positives cytotoxicity Cytotoxicity Assay confirmed_hits Confirmed Hits for Follow-up cytotoxicity->confirmed_hits Not Cytotoxic cytotoxicity->false_positives Cytotoxic secondary_assay->cytotoxicity

Caption: A logical workflow for triaging primary screen hits to identify and eliminate PAINS.

References

"Paim I" batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Information Regarding "Paim I"

Dear Researcher/Scientist,

We have received your request to create a technical support center for "this compound," focusing on batch-to-batch variability and quality control.

Upon conducting a comprehensive search of scientific literature and public databases, we were unable to identify any specific compound, drug, or research product designated as "this compound." The search results primarily yielded information on general pharmaceutical batch-to-batch variability, quality control principles, and unrelated topics such as pain signaling pathways, likely due to a phonetic similarity.

Therefore, we are unable to provide the specific troubleshooting guides, FAQs, quantitative data tables, experimental protocols, and signaling pathway diagrams you requested for "this compound" at this time.

To assist you further, could you please verify the following:

  • Correct Spelling: Is "this compound" the correct name and spelling of the compound or product?

  • Alternative Names or Designations: Is it known by any other names, such as a chemical name, internal code, or is it part of a larger class of molecules?

  • Context of Use: Can you provide any additional context, such as the therapeutic area, biological target, or the source of the compound?

Once we have more specific information, we will be better equipped to generate the detailed technical support content you require.

We apologize for any inconvenience and look forward to your clarification.

Sincerely,

Gemini Technical Support

Validation & Comparative

Comparative Efficacy of Palmitoylethanolamide (PEA) and Standard Analgesics in Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of Palmitoylethanolamide (PEA), an endogenous fatty acid amide, against standard analgesics for pain management. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies of cited clinical trials, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that has garnered significant interest as a potential therapeutic agent for various pain conditions.[1][2] Its purported analgesic and anti-inflammatory properties are attributed to a multimodal mechanism of action, distinct from traditional analgesic classes such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids.[1][2] This guide aims to provide an objective comparison of PEA's efficacy relative to these standard analgesics, supported by data from clinical studies.

Quantitative Efficacy Data

The analgesic efficacy of PEA has been evaluated in several clinical trials and meta-analyses. The following tables summarize the quantitative data from these studies, comparing the pain-relieving effects of PEA with placebo or other control groups. Pain intensity is most commonly measured using the Visual Analog Scale (VAS) or the Numeric Rating Scale (NRS), where a lower score indicates less pain.

Table 1: Summary of Meta-Analyses on the Efficacy of PEA in Pain Reduction

Meta-Analysis/Systematic ReviewNumber of Studies IncludedTotal Number of Patients (PEA Group)Total Number of Patients (Control Group)Primary Outcome MeasureKey Findings
Paladini et al. (pooled data meta-analysis)121138263Reduction in pain intensity (NRS/VAS)PEA significantly reduced pain intensity compared to the control group. The number of patients achieving a pain score of ≤3 was 66.7% in the PEA group versus 20.9% in the control group.[3]
Artukoglu et al. (2017)10786512Weighted Mean Difference (WMD) in VAS pain scoresPEA was associated with a significantly greater reduction in pain compared to inactive controls (WMD = 2.03).[4]
O'Hearn et al. (systematic review and meta-analysis)11--Standard Mean Difference in pain scoresPEA was found to reduce pain scores relative to comparators with a standard mean difference of 1.68.[5]

Table 2: Efficacy Data from a Representative Clinical Trial

Clinical Trial IdentifierConditionInterventionDosageDurationPrimary OutcomeResults
NCT05406726 (pilot study)Knee OsteoarthritisPalmitoylethanolamide (PEA)1200mg daily (loading dose), then 600mg daily6 weeksChange in pain sensitivityThe study aims to gain preliminary data on the mechanisms of PEA in altering pain sensitivity.[6]
NCT06273462Chronic Inflammatory PainPalmitoylethanolamide (PEA)400-1200 mg8 weeksReduction in pain and improvement in functionAims to evaluate if PEA is more effective than placebo in reducing pain and improving function.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are generalized methodologies employed in clinical trials evaluating the efficacy of PEA, based on information from trial registrations and systematic reviews.

Study Design: Most clinical evaluations of PEA's analgesic efficacy utilize a randomized, double-blind, placebo-controlled trial design.[5][8] Some studies employ a crossover design where participants receive both PEA and a placebo at different times.[6]

Participant Population: Inclusion criteria typically involve adults with a diagnosed chronic pain condition, such as neuropathic pain, fibromyalgia, or osteoarthritis, with a baseline pain intensity of at least 4 out of 10 on an NRS.[6][8] Exclusion criteria often include known allergies to the components of the investigational product, significant concurrent diseases, and a history of substance abuse.[8]

Intervention and Dosage: Participants are randomized to receive either PEA or a placebo. The daily dosage of PEA in clinical trials generally ranges from 300 mg to 1200 mg, sometimes with an initial loading dose.[3][6][7]

Outcome Measures: The primary outcome is typically the change in pain intensity from baseline, as measured by a VAS or NRS.[2][8] Secondary outcomes may include improvements in quality of life, functional capacity, and the use of rescue medication.[8]

Statistical Analysis: The primary analysis usually involves comparing the mean change in pain scores between the PEA and placebo groups. Statistical significance is often determined using appropriate tests such as t-tests or analysis of covariance (ANCOVA), with the baseline pain score as a covariate.

Signaling Pathways

The analgesic and anti-inflammatory effects of PEA are mediated through a complex network of signaling pathways. Unlike standard analgesics that typically target a single receptor or enzyme, PEA exerts its effects through multiple mechanisms.

Palmitoylethanolamide (PEA) Signaling Pathway

PEA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_direct Direct Actions cluster_indirect Indirect Actions ('Entourage Effect') cluster_downstream Downstream Effects PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates GPR55 GPR55 PEA->GPR55 Activates FAAH FAAH (Anandamide degradation) PEA->FAAH Inhibits AntiInflammatory Anti-inflammatory Effects (↓ Pro-inflammatory Cytokines) PPARa->AntiInflammatory Analgesic Analgesic Effects (↓ Neuronal Excitability) GPR55->Analgesic Anandamide Anandamide FAAH->Anandamide Degrades CB1 CB1 Receptor Anandamide->CB1 Activates CB2 CB2 Receptor Anandamide->CB2 Activates TRPV1 TRPV1 Channel Anandamide->TRPV1 Activates CB1->Analgesic CB2->AntiInflammatory TRPV1->Analgesic Desensitization Neuroprotective Neuroprotective Effects AntiInflammatory->Neuroprotective Analgesic->Neuroprotective

PEA's multimodal mechanism of action.

Standard Analgesic Signaling Pathways

Standard analgesics, such as NSAIDs and opioids, have more targeted mechanisms of action.

Standard_Analgesics_Pathway cluster_nsaids NSAIDs cluster_opioids Opioids NSAIDs NSAIDs (e.g., Ibuprofen) COX COX-1 / COX-2 Enzymes NSAIDs->COX Inhibit Prostaglandins Prostaglandins COX->Prostaglandins Produce InflammationPain Inflammation & Pain Prostaglandins->InflammationPain Mediate Opioids Opioids (e.g., Morphine) OpioidReceptors Opioid Receptors (μ, δ, κ) Opioids->OpioidReceptors Activate PainSignal Pain Signal Transmission OpioidReceptors->PainSignal Inhibit Analgesia Analgesia

Targeted mechanisms of NSAIDs and Opioids.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of an analgesic like PEA.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Pain Scores, QoL) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: PEA Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Treatment Treatment Period (e.g., 8 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Pain Scores, Adverse Events) Treatment->FollowUp DataAnalysis Data Analysis (Comparison of Outcomes) FollowUp->DataAnalysis Results Results Interpretation & Reporting DataAnalysis->Results

Generalized workflow of a randomized controlled trial.

Conclusion

The available evidence from meta-analyses and systematic reviews suggests that Palmitoylethanolamide (PEA) may be an effective and well-tolerated treatment for chronic pain.[5] Its multimodal mechanism of action, which involves the modulation of multiple signaling pathways, distinguishes it from standard analgesics like NSAIDs and opioids. While the quantitative data are promising, further large-scale, high-quality randomized controlled trials are needed to firmly establish its efficacy and safety profile relative to standard analgesics for specific pain conditions. The detailed experimental protocols and pathway analyses provided in this guide are intended to support the ongoing research and development efforts in the field of pain management.

References

Validating In Vivo Target Engagement of the Kinase Inhibitor "Paim I"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of established methodologies for validating the in vivo target engagement of "Paim I," a novel, potent, and selective inhibitor of Kinase X. The following sections detail the experimental protocols, present comparative data, and outline the strengths and limitations of each approach to assist researchers in selecting the most appropriate method for their experimental needs.

Introduction to Target Engagement

Confirming that a drug candidate interacts with its intended target in a complex biological system is a critical step in drug discovery and development. In vivo target engagement studies are essential for establishing a compound's mechanism of action, optimizing dosing regimens, and interpreting efficacy and toxicity data. This guide compares three orthogonal methods for assessing the in vivo target engagement of "this compound": the Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and phospho-protein immunoblotting to evaluate downstream signaling modulation.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for directly measuring the physical interaction between a drug and its protein target in a cellular or tissue context. The principle behind CETSA is that the binding of a ligand, such as "this compound," to its target protein, Kinase X, confers thermal stability to the protein.

Experimental Protocol
  • Animal Dosing: A cohort of mice is treated with "this compound" at various doses, while a control group receives a vehicle.

  • Tissue Harvesting and Lysis: At specific time points post-dosing, target tissues (e.g., tumor xenografts) are harvested and rapidly frozen. The tissues are then lysed to extract proteins.

  • Heat Challenge: The protein lysates are divided into several aliquots and heated to a range of temperatures.

  • Protein Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Quantification of Soluble Kinase X: The amount of soluble Kinase X remaining in the supernatant after the heat challenge is quantified using techniques like Western blotting or mass spectrometry.

G

Caption: CETSA experimental workflow for in vivo target engagement.

Data Presentation

The primary output of a CETSA experiment is a "melt curve," which plots the fraction of soluble protein as a function of temperature. Ligand binding is indicated by a shift in this curve.

Treatment GroupTagg (°C) of Kinase XΔTagg (°C) vs. Vehicle
Vehicle48.5-
This compound (10 mg/kg)52.3+3.8
This compound (30 mg/kg)54.1+5.6
This compound (100 mg/kg)55.2+6.7

Tagg: Temperature at which 50% of the protein is aggregated.

Method 2: Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that can be used to quantify the distribution and occupancy of a drug target in living subjects. This method requires the development of a radiolabeled tracer that binds to the same target as "this compound."

Experimental Protocol
  • Radiotracer Synthesis: A PET radiotracer, for instance, a variant of "this compound" labeled with Carbon-11 ([¹¹C]-Paim I), is synthesized.

  • Animal Dosing: Animals are dosed with either a vehicle or a therapeutic, unlabeled dose of "this compound."

  • Radiotracer Injection: After a set period, the [¹¹C]-Paim I radiotracer is injected intravenously.

  • PET Imaging: The animal is placed in a PET scanner, and the distribution of the radiotracer is imaged over time.

  • Image Analysis: The PET images are analyzed to quantify the uptake of the radiotracer in the target tissue. A reduction in radiotracer signal in the "this compound"-treated animals compared to the vehicle group indicates target engagement.

G

Caption: PET experimental workflow for in vivo target engagement.

Data Presentation

PET data is typically presented as the percentage of target occupancy at different doses of the unlabeled drug. This is calculated by comparing the radiotracer uptake in the target tissue of treated animals to that of the vehicle-treated controls.

This compound Dose (mg/kg)Mean Radiotracer Uptake (SUV) in TumorTarget Occupancy (%)
0 (Vehicle)2.50
101.540
300.868
1000.484

SUV: Standardized Uptake Value, a semi-quantitative measure of radiotracer concentration.

Method 3: Phospho-Protein Immunoblotting

This method provides an indirect measure of target engagement by assessing the functional consequence of "this compound" binding to Kinase X. If Kinase X phosphorylates a downstream substrate, then inhibition of Kinase X by "this compound" should lead to a decrease in the phosphorylation of that substrate.

Experimental Protocol
  • Animal Dosing: Animals are treated with "this compound" at various doses or a vehicle control.

  • Tissue Harvesting and Lysis: Target tissues are harvested at specified times, and protein lysates are prepared.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for immunoblotting.

  • Immunoblotting: The lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the downstream substrate (e-Substrate) and for the total amount of the substrate protein.

  • Densitometry: The intensity of the bands corresponding to the phospho-substrate and total substrate are quantified. The ratio of phospho-substrate to total substrate is then calculated.

G

Caption: Hypothetical signaling pathway of Kinase X.

Data Presentation

The results of this experiment are typically presented as a dose-dependent inhibition of substrate phosphorylation.

This compound Dose (mg/kg)Ratio of p-Substrate / Total Substrate (Normalized to Vehicle)% Inhibition of Phosphorylation
0 (Vehicle)1.000
100.5545
300.2179
1000.0892

Comparison of Methodologies

FeatureCETSAPETPhospho-Protein Immunoblotting
Principle Measures thermal stabilization of the target protein upon ligand binding.Quantifies target occupancy by a radiolabeled tracer.Measures the functional downstream effect of target inhibition.
Direct/Indirect DirectDirectIndirect
Invasiveness Terminal (requires tissue harvesting)Non-invasiveTerminal (requires tissue harvesting)
Quantitative Semi-quantitative to quantitativeHighly quantitativeSemi-quantitative
Throughput ModerateLowHigh
Key Advantage Directly demonstrates physical binding in a native environment.Allows for longitudinal studies in the same subject.Provides a link between target engagement and functional response.
Key Limitation Requires a thermally stable target and specific antibodies.Requires synthesis of a radiolabeled tracer.Relies on a well-characterized downstream biomarker.

Conclusion

The choice of method for validating the in vivo target engagement of "this compound" will depend on the specific research question, available resources, and the stage of drug development. CETSA provides direct evidence of physical interaction within the tissue of interest. PET imaging offers a non-invasive, quantitative assessment of target occupancy, which is highly valuable for translational studies. Phospho-protein immunoblotting, while indirect, is a robust method for demonstrating the pharmacodynamic effect of "this compound" and for correlating target engagement with functional outcomes. For a comprehensive validation of "this compound" target engagement, a combination of these orthogonal approaches is recommended.

Comparative Analysis of PAI-1 Binding Affinity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quantitative Comparison of Binding Affinities

MoleculeTypeBinding Affinity (Kd)Comments
Vitronectin Natural Binding Partner~0.1 - 1 nM (High-affinity site)[3]The interaction with vitronectin stabilizes the active conformation of PAI-1.[3]
~100-fold weaker (Second site)A second, lower-affinity binding site on vitronectin has also been identified.
LRP1 (Wild-Type) Natural Binding PartnerNot explicitly statedPAI-1 binds to the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1).
LRP1 (Mutants) Natural Binding Partner13 to 800-fold increase vs. WTMutations in specific basic residues of PAI-1 significantly decrease its binding affinity to LRP1.
AZ3976 Small Molecule Inhibitor0.29 µM (to latent PAI-1)[4][5]This inhibitor shows preferential binding to the latent, inactive form of PAI-1.[4][5]
MoleculeTypeIC50 Value (µM)Comments
Tiplaxtinin (PAI-039) Small Molecule Inhibitor2.7[6][7]An orally bioavailable PAI-1 inhibitor.
TM5275 Small Molecule Inhibitor6.95[8][9]A selective PAI-1 inhibitor.[8]
TM5441 Small Molecule Inhibitor13.9 - 51.1[10][11]An orally bioavailable PAI-1 inhibitor that induces apoptosis in cancer cell lines.[10]
AZ3976 Small Molecule Inhibitor16 - 26[4][5][12]Active in plasma clot lysis assays.[4][5]
AR-H029953XX Small Molecule InhibitorNot explicitly statedA low-molecular-weight inhibitor developed from flufenamic acid.
Fendosal Small Molecule InhibitorNot explicitly statedA non-steroidal anti-inflammatory agent that also inhibits PAI-1.[13][14]
ZK4044 Small Molecule Inhibitor0.1 - 0.644A specific PAI-1 inhibitor identified through high-throughput screening.

Experimental Protocols

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.

Experimental Workflow:

cluster_0 SPR Experimental Workflow A Immobilization of PAI-1 on Sensor Chip B Injection of Analyte (Binding Partner) A->B Flow C Association Phase B->C Binding D Dissociation Phase C->D Buffer Flow F Data Analysis (Sensorgram) C->F E Regeneration of Sensor Surface D->E Regeneration Solution D->F E->A Ready for next cycle G Determination of ka, kd, and KD F->G Curve Fitting

SPR experimental workflow for PAI-1 binding analysis.

Methodology:

  • Regeneration: The sensor surface is regenerated by injecting a solution (e.g., glycine-HCl, pH 2.0) to remove the bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

cluster_1 ITC Experimental Workflow H PAI-1 in Sample Cell J Titration (Stepwise Injections) I Ligand in Syringe I->H Injection K Heat Measurement J->K Heat Release/Absorption L Generation of Binding Isotherm K->L M Determination of n, KD, ΔH, and ΔS L->M Data Fitting

ITC experimental workflow for PAI-1 binding analysis.

Methodology:

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

PAI-1 Signaling and Inhibition Pathway

cluster_2 PAI-1 Signaling and Inhibition Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin Plasmin->Fibrin degrades tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates PAI1 PAI-1 (Active) PAI1->tPA_uPA inhibits PAI1_latent PAI-1 (Latent) PAI1->PAI1_latent spontaneous conversion Vitronectin Vitronectin Vitronectin->PAI1 stabilizes Inhibitors Small Molecule Inhibitors Inhibitors->PAI1 inhibit Fibrin_degradation Fibrin Degradation Products

Simplified PAI-1 signaling pathway and points of inhibition.

References

"Paim I" Cross-Reactivity with Other Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no specific molecule or drug designated as "Paim I" that has been studied for cross-reactivity with other receptors. The search for "this compound" did not yield any relevant results in the context of receptor binding, signaling pathways, or off-target effects.

It is possible that "this compound" may be an internal project name, a very recent discovery not yet published in scientific literature, or a potential misspelling of another compound. Without a specific molecular identity, a comparative guide on its cross-reactivity cannot be compiled.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general framework and methodologies for assessing the cross-reactivity of a novel compound, which can be applied once information on "this compound" or the correct molecule becomes available.

General Principles of Cross-Reactivity Studies

Cross-reactivity, in the context of pharmacology, refers to the ability of a drug or compound to bind to and elicit a response from multiple, distinct receptors.[1] This can lead to unintended "off-target" effects, which can be beneficial, benign, or adverse.[2] Understanding a compound's cross-reactivity profile is a critical step in drug development to ensure its safety and efficacy.[2]

Key Experimental Approaches to Determine Cross-Reactivity:
  • Receptor Binding Assays: These experiments quantify the affinity of a compound for a wide panel of receptors. Radioligand binding assays or fluorescence-based assays are common techniques.

  • Functional Assays: These experiments measure the functional consequence of a compound binding to a receptor, such as receptor activation (agonism) or inhibition (antagonism).

  • In Vitro Profiling: A new compound is typically screened against a large panel of receptors, ion channels, and enzymes to identify potential off-target interactions early in the drug discovery process.

  • In Vivo Studies: Animal models are used to assess the physiological and behavioral effects of a compound, which can reveal unexpected off-target activities.

Data Presentation for Cross-Reactivity Analysis

When data for "this compound" becomes available, it should be summarized in a clear and structured format to facilitate comparison.

Table 1: Hypothetical Cross-Reactivity Profile of a Compound

Receptor FamilyTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Fold Selectivity vs. Primary Target
Primary Target Receptor X 1.5 5.2 (Agonist) -
OpioidMu-Opioid550>10,000367x
Delta-Opioid1200>10,000800x
Kappa-Opioid>10,000>10,000>6667x
AdrenergicAlpha-1A8502500 (Antagonist)567x
Beta-2>10,000>10,000>6667x
Serotonergic5-HT2A350980 (Antagonist)233x

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below is a generalized protocol for a competitive binding assay.

Protocol: Radioligand Binding Assay for Receptor Cross-Reactivity
  • Materials:

    • Cell membranes expressing the receptor of interest.

    • A specific radioligand for the receptor.

    • The test compound (e.g., "this compound").

    • Assay buffer.

    • Filter plates and scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualization of Concepts

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Hit Confirmation & Selectivity cluster_analysis Data Analysis Compound 'this compound' Compound 'this compound' Primary Target Receptor Assay Primary Target Receptor Assay Compound 'this compound'->Primary Target Receptor Assay Broad Receptor Panel Screen Broad Receptor Panel Screen Compound 'this compound'->Broad Receptor Panel Screen Dose-Response Binding Assays Dose-Response Binding Assays Broad Receptor Panel Screen->Dose-Response Binding Assays Functional Assays (Agonism/Antagonism) Functional Assays (Agonism/Antagonism) Dose-Response Binding Assays->Functional Assays (Agonism/Antagonism) Determine Ki and EC50/IC50 Determine Ki and EC50/IC50 Functional Assays (Agonism/Antagonism)->Determine Ki and EC50/IC50 Calculate Fold Selectivity Calculate Fold Selectivity Determine Ki and EC50/IC50->Calculate Fold Selectivity

Caption: Workflow for assessing compound cross-reactivity.

signaling_pathway Compound 'this compound' Compound 'this compound' Primary Target Receptor Primary Target Receptor Compound 'this compound'->Primary Target Receptor High Affinity Off-Target Receptor 1 Off-Target Receptor 1 Compound 'this compound'->Off-Target Receptor 1 Lower Affinity Off-Target Receptor 2 Off-Target Receptor 2 Compound 'this compound'->Off-Target Receptor 2 Lower Affinity Desired Cellular Response Desired Cellular Response Primary Target Receptor->Desired Cellular Response Side Effect 1 Side Effect 1 Off-Target Receptor 1->Side Effect 1 Side Effect 2 Side Effect 2 Off-Target Receptor 2->Side Effect 2

Caption: Ligand binding to target and off-target receptors.

References

Placeholder: Efficacy of Paim I vs. Placebo in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Paim I" in the context of blinded animal studies did not yield any specific results for a compound or drug with this name. To provide an accurate and helpful comparison guide, please verify the spelling of "this compound" or provide any alternative names or a specific therapeutic area it is being investigated for.

Once more specific information is available, a comprehensive guide will be generated, including:

  • Quantitative Data Tables: Summarizing the performance of "this compound" versus placebo from relevant studies.

  • Detailed Experimental Protocols: Outlining the methodologies used in the cited animal studies.

  • Signaling Pathway and Workflow Diagrams: Visual representations created using Graphviz to illustrate the mechanisms of action and experimental designs.

A placeholder structure for the requested comparison guide is provided below. This will be populated with specific data and diagrams once the identity of "this compound" is clarified.

This guide will provide a comparative analysis of "this compound" and placebo based on data from blinded animal studies.

Quantitative Data Summary

A summary of key efficacy and safety endpoints will be presented in the table below. This will allow for a direct comparison of the therapeutic effects of this compound against a placebo control.

Table 1: Comparative Efficacy of this compound vs. Placebo in Animal Models

Outcome Measure This compound Treatment Group Placebo Group p-value Study Reference
Example: Tumor Volume (mm³)Data will be populated hereData will be populated hereData will be populated here[Citation]
Example: Inflammatory Cytokine Levels (pg/mL)Data will be populated hereData will be populated hereData will be populated here[Citation]
Example: Survival Rate (%)Data will be populated hereData will be populated hereData will be populated here[Citation]
Example: Behavioral ScoreData will be populated hereData will be populated hereData will be populated here[Citation]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide will be provided to ensure reproducibility and a clear understanding of the experimental conditions.

2.1. Animal Model

  • Species/Strain: e.g., C57BL/6 mice

  • Age/Weight: e.g., 8-10 weeks old, 20-25g

  • Disease Induction: e.g., Method for inducing the disease model

2.2. Treatment Administration

  • Drug Formulation: e.g., this compound dissolved in 0.9% saline

  • Dosage: e.g., 10 mg/kg

  • Route of Administration: e.g., Intraperitoneal injection

  • Frequency and Duration: e.g., Once daily for 14 days

2.3. Blinding and Randomization

  • A description of how treatment allocation was concealed and how animals were randomly assigned to treatment groups will be provided here.

2.4. Outcome Measures

  • A detailed description of how the primary and secondary endpoints were measured will be included.

Signaling Pathways and Workflows

Visual diagrams will be provided to illustrate the proposed mechanism of action of this compound and the experimental workflow.

G cluster_workflow Blinded Animal Study Workflow A Animal Model Induction B Randomization A->B C Blinded Treatment (this compound or Placebo) B->C D Data Collection (e.g., Physiological, Behavioral) C->D E Data Analysis (Unblinding) D->E

Caption: A generalized workflow for a blinded animal study comparing this compound to a placebo.

G cluster_pathway Proposed Signaling Pathway of this compound Paim_I This compound Receptor Target Receptor Paim_I->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor phosphorylates Therapeutic_Effect Therapeutic Effect Transcription_Factor->Therapeutic_Effect leads to

Caption: A hypothetical signaling pathway for the mechanism of action of this compound.

Please provide the corrected name or additional details for "this compound" to proceed with generating a specific and data-driven comparison guide.

Confirming the Pim1 Kinase Mechanism Through Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Genetic Versus Pharmacological Approaches in Elucidating the Role of the Pim1 Proto-Oncogene

This guide provides a detailed comparison of experimental data derived from Pim1 genetic knockout models, offering insights into the function of the Pim1 serine/threonine kinase. The proto-oncogene Pim1 (Proviral Integration site for Moloney murine leukemia virus-1) is a key regulator of cell cycle progression and apoptosis.[1] Its overexpression is implicated in numerous hematopoietic and solid cancers, including prostate cancer and leukemia, making it a significant target for drug development.[1][2] This document contrasts the phenotypes of Pim1 knockout models with wild-type counterparts and evaluates the cellular consequences of Pim1 depletion, providing a foundational understanding for researchers in oncology and drug development.

The Pim1 Signaling Pathway

Pim1 is a constitutively active kinase whose expression is primarily regulated at the transcriptional level. A multitude of cytokines and growth factors, such as Interleukin-6 (IL-6), activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4] Activated STAT3 and STAT5 transcription factors then bind directly to the Pim1 promoter to initiate its transcription.[1]

Once expressed, Pim1 kinase phosphorylates a wide array of downstream targets to exert its pro-survival and pro-proliferative effects. Key mechanisms include:

  • Inhibition of Apoptosis: Pim1 phosphorylates the pro-apoptotic protein Bad at Ser112, which prevents its binding to the anti-apoptotic protein BCL-XL, thereby impeding its cell death-promoting function.[5][6]

  • Cell Cycle Progression: Pim1 promotes cell cycle progression by phosphorylating and subsequently down-regulating the cyclin-dependent kinase inhibitor p27Kip1 at both transcriptional and post-transcriptional levels.[7]

  • Transcriptional Regulation: Pim1 acts as a transcriptional cofactor for the c-Myc oncogene, phosphorylating histone H3 and enhancing Myc's transcriptional activity, which is crucial for tumorigenesis.[2]

// Edges Cytokines -> JAK [label=" activate"]; JAK -> STAT [label=" phosphorylate"]; STAT -> Pim1 [label=" induce transcription"]; Pim1 -> Bad [label=" phosphorylates", arrowhead=tee, color="#EA4335"]; Pim1 -> p27 [label=" phosphorylates", arrowhead=tee, color="#EA4335"]; Pim1 -> cMyc [label=" co-activates", color="#34A853"]; Bad -> Apoptosis [style=dashed, arrowhead=none]; p27 -> Progression [style=dashed, arrowhead=none]; cMyc -> Transcription [style=dashed, arrowhead=none]; } dot Caption: Upstream activation and downstream effects of Pim1 kinase.

Comparison 1: Phenotypes of Pim Kinase Genetic Knockout Mouse Models

Initial studies using single Pim1 knockout mice revealed a surprising lack of a severe phenotype, suggesting functional redundancy among the three Pim kinase family members (Pim1, Pim2, Pim3).[8] To overcome this, triple knockout (TKO) mice were generated. These models have been instrumental in confirming the essential, albeit redundant, role of Pim kinases in development and hematopoiesis.[9][10]

ParameterWild-Type (WT)Pim1-/- (Single Knockout)Pim1/2/3-/- (Triple Knockout - TKO)
Viability & Fertility Viable and fertileViable and fertile[8]Viable and fertile[10]
Body Size NormalNormal[9]~30% smaller than wild-type littermates[9]
Hematopoiesis Normal blood cell countsErythrocyte microcytosis (smaller red blood cells)[8]Anemia, reduced peripheral T- and B-cell numbers, impaired hematopoietic stem cell (HSC) self-renewal and repopulation capacity[11]
Response to Growth Factors Normal proliferative responseImpaired in vitro proliferation of pre-B cells (to IL-7) and mast cells (to IL-3)[9]Severely impaired in vitro proliferation of T-lymphocytes in response to TCR and IL-2 signaling[10]
Sarcopenia (Aging) Age-related muscle atrophyNot specifically reportedAlleviated muscle atrophy and increased muscle function in aging mice[12]

Comparison 2: Cellular Effects of Pim1 Depletion in Cancer Models

While knockout mice reveal systemic functions, in vitro knockdown studies using techniques like RNA interference (RNAi) are crucial for dissecting cell-autonomous roles in cancer. These experiments confirm that cancer cells, particularly those from triple-negative breast cancer (TNBC), can become dependent on Pim1 for survival and proliferation.[13]

ParameterControl (e.g., non-targeting siRNA)Pim1 Knockdown (e.g., Pim1 siRNA)Alternative: Pan-PIM Inhibitor (e.g., AZD1208)
Cell Proliferation Normal growth rateSignificant reduction in cell population growth[13]Dose-dependent inhibition of cell growth[13]
Apoptosis Rate Basal level of apoptosisSignificant increase in Caspase 3/7 activity, indicating activation of mitochondrial-mediated apoptosis[13][14]Sensitizes cancer cells to chemotherapy-induced apoptosis[5][13]
Cell Cycle Progression Normal progressionUpregulation of cell cycle inhibitors like p27[7][13]Arrests cell cycle progression[15]
Gene Expression (TNBC) Basal expressionReduced expression of anti-apoptotic proteins BCL2 and MCL1[13]Inhibition of the c-Myc transcriptional pathway[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for the key experiments used to characterize Pim1 function.

Protocol 1: Generation of Pim1 Knockout Mice

This protocol outlines a generalized workflow for creating a genetic knockout mouse model using homologous recombination or CRISPR/Cas9 technology.

G A 1. Design Targeting Construct (e.g., with antibiotic resistance gene) B 2. Electroporate into Embryonic Stem (ES) Cells A->B C 3. Select for Recombinant ES Cells B->C D 4. Inject Selected ES Cells into Blastocysts C->D E 5. Implant Blastocysts into Pseudopregnant Females D->E F 6. Screen Chimeric Offspring for Germline Transmission E->F G 7. Breed Heterozygotes (Pim1+/-) to obtain Homozygotes (Pim1-/-) F->G H 8. Phenotypic Analysis (e.g., Hematology, Proliferation Assays) G->H

  • Targeting Construct Design: A DNA construct is engineered to replace a critical exon of the Pim1 gene with a selectable marker, such as a neomycin resistance cassette. Flanking "homology arms" are included to direct the recombination to the correct genomic locus.[9]

  • ES Cell Transfection: The targeting construct is introduced into embryonic stem (ES) cells, typically via electroporation.

  • Selection and Screening: ES cells are cultured in the presence of a selection agent (e.g., G418 for neomycin resistance). Surviving colonies are screened by PCR and Southern blotting to confirm correct integration of the construct.[16]

  • Blastocyst Injection: Correctly targeted ES cells are injected into early-stage mouse embryos (blastocysts).

  • Generation of Chimeras: The injected blastocysts are surgically transferred into the uterus of a pseudopregnant female mouse. Offspring that develop from these blastocysts (chimeras) will be composed of a mix of cells from the original blastocyst and the engineered ES cells.

  • Breeding and Genotyping: Chimeric mice are bred with wild-type mice. Offspring are genotyped (e.g., by tail-snip PCR) to identify those that have inherited the knocked-out Pim1 allele. These heterozygous (Pim1+/-) mice are then interbred to produce homozygous (Pim1-/-) knockout mice.[11]

Protocol 2: Analysis of Cellular Proliferation (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • BrdU Administration: Mice are injected with the thymidine analog Bromodeoxyuridine (BrdU). BrdU is incorporated into the DNA of actively dividing cells.[11]

  • Tissue/Cell Harvesting: After a set time, tissues (e.g., bone marrow) are harvested, and single-cell suspensions are prepared.

  • Cell Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers to identify specific populations (e.g., hematopoietic stem cells).

  • Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibodies to access intracellular targets.

  • BrdU Staining: Cells are treated with DNase to expose the incorporated BrdU, which is then detected using a fluorescently labeled anti-BrdU antibody.

  • Flow Cytometry: The percentage of BrdU-positive cells within the target population is quantified using a flow cytometer. A lower percentage in knockout models indicates reduced proliferation.[11]

Protocol 3: Assessment of Apoptosis (Caspase-Glo® 3/7 Assay)

This is a luminescence-based assay to measure the activity of caspases 3 and 7, key executioners of apoptosis.

  • Cell Culture: Cells (e.g., cancer cell lines with and without Pim1 knockdown) are plated in opaque-walled 96-well plates.

  • Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well. The reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: The plate is briefly mixed and incubated at room temperature. If caspases 3 or 7 are active in the sample, they cleave the substrate, releasing a substrate for luciferase (aminoluciferin).

  • Luminescence Measurement: The generated luminescent signal, which is proportional to the amount of caspase activity, is measured using a plate-reading luminometer.[13] An increased signal in Pim1-depleted cells indicates a higher rate of apoptosis.

References

Safety Operating Guide

Proper Disposal Procedures for Paim I: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Paim I" is not a recognized chemical compound in publicly available safety and chemical databases, this document provides disposal procedures based on general best practices for handling hazardous laboratory chemicals. The information herein is intended to serve as a foundational guide. All laboratory personnel must consult their institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) if available.

This guide provides essential safety and logistical information for the proper disposal of the hypothetical laboratory chemical "this compound," ensuring the safety of researchers, scientists, and drug development professionals, while maintaining environmental compliance.

This compound Hazard Profile and Waste Classification

For the purpose of this guide, "this compound" is treated as a hazardous substance with the following assumed characteristics:

  • Health Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Physical Hazards: Assumed to be a solid powder that can form dust, which may be explosive in certain concentrations.[1]

  • Environmental Hazards: Potentially toxic to aquatic life.

Based on this profile, any material contaminated with this compound, including unused product, solutions, and labware, must be treated as hazardous chemical waste .[2][3][4]

Personal Protective Equipment (PPE) for Handling this compound Waste

Before handling this compound waste, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.[5]

PPE CategorySpecification
Hand Protection Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]
Skin and Body A lab coat should be worn. For larger quantities or potential for dust, chemical-resistant coveralls are recommended.
Respiratory If handling in a way that generates dust, a NIOSH-approved respirator may be necessary.[1]

Step-by-Step Disposal Procedures for this compound

The following procedures outline the safe disposal of this compound from the point of generation to collection by environmental health and safety (EHS) personnel.

Step 1: Waste Identification and Segregation

  • All items contaminated with this compound (e.g., gloves, pipette tips, paper towels, and glassware) must be considered hazardous waste.[4][6]

  • Segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions.[5][7] Do not mix this compound waste with incompatible materials.

Step 2: Waste Container Selection and Labeling

  • Use a designated, leak-proof, and chemically compatible container for this compound waste.[2][7] The container must have a secure, screw-on lid.[7]

  • Label the waste container clearly with the words "Hazardous Waste ".[2][3]

  • The label must also include:

    • The full chemical name ("this compound") and its concentration.[3]

    • The date when the waste was first added to the container.[3]

    • The name and contact information of the principal investigator or responsible person.[3]

    • The laboratory room number.[3]

    • Appropriate hazard pictograms (e.g., irritant, health hazard).[3]

Step 3: Waste Storage in the Laboratory

  • Store the sealed this compound waste container in a designated satellite accumulation area within the laboratory.[8]

  • The storage area should be away from general traffic and sources of ignition or heat.[9]

  • Ensure the waste container is kept in secondary containment to capture any potential leaks.[7]

Step 4: Arranging for Waste Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy, arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[2][3]

  • Do not dispose of this compound waste down the drain or in the regular trash.[2][6]

Spill Cleanup Procedures

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don the PPE outlined in the table above.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to cover and contain the spill.[6]

  • Collect the Residue: Carefully scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container as described above and arrange for its disposal through EHS.[6]

Experimental Protocols for Inactivation

Currently, there are no established and validated protocols for the chemical inactivation of "this compound." The development of any neutralization or inactivation procedure must be conducted by qualified personnel in a controlled laboratory setting. The efficacy of the inactivation process must be verified before the resulting waste can be considered non-hazardous. Always consult with your institution's EHS department before attempting any chemical treatment of hazardous waste.[10]

Diagrams

paim_i_disposal_workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste identify->segregate container Select Leak-Proof, Compatible Container segregate->container labeling Label with 'Hazardous Waste' & Full Details container->labeling store Store in Designated Satellite Accumulation Area labeling->store secondary_containment Place in Secondary Containment store->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs end Proper Disposal by EHS contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

spill_response_plan spill This compound Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Residue into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of All Materials as Hazardous Waste decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.